Product packaging for Asperflavin(Cat. No.:CAS No. 1415764-41-8)

Asperflavin

Cat. No.: B1258663
CAS No.: 1415764-41-8
M. Wt: 288.29 g/mol
InChI Key: WCRDTBIKDNWXLR-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Asperflavin has been reported in Aspergillus ruber, Aspergillus flavus, and Aspergillus glaucus with data available.
metabolic product of Aspergillus flavus

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O5 B1258663 Asperflavin CAS No. 1415764-41-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1415764-41-8

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

IUPAC Name

(3S)-3,6,9-trihydroxy-8-methoxy-3-methyl-2,4-dihydroanthracen-1-one

InChI

InChI=1S/C16H16O5/c1-16(20)6-9-3-8-4-10(17)5-12(21-2)14(8)15(19)13(9)11(18)7-16/h3-5,17,19-20H,6-7H2,1-2H3/t16-/m0/s1

InChI Key

WCRDTBIKDNWXLR-INIZCTEOSA-N

Isomeric SMILES

C[C@@]1(CC2=CC3=CC(=CC(=C3C(=C2C(=O)C1)O)OC)O)O

Canonical SMILES

CC1(CC2=CC3=CC(=CC(=C3C(=C2C(=O)C1)O)OC)O)O

Synonyms

asperflavin

Origin of Product

United States

Foundational & Exploratory

Spectroscopic and Mechanistic Insights into Asperflavin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperflavin, a polyketide metabolite first identified from the fungus Aspergillus flavus, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and expected Infrared (IR) and Ultraviolet-Visible (UV-Vis) characteristics. Furthermore, it details the experimental protocols for the isolation and characterization of this compound and presents a visualization of its proposed anti-inflammatory signaling pathway. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.

Spectroscopic Data of this compound

The structural elucidation of this compound has been primarily achieved through a combination of NMR and MS techniques. While specific experimental IR and UV-Vis data for this compound are not extensively reported in the available literature, characteristic absorption ranges can be predicted based on its molecular structure, which features a dihydroxyphenyl group, a tetralone-like system, and various hydroxyl and methoxy functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data for this compound, recorded in DMSO-d₆, are summarized in the tables below. These data are crucial for the structural confirmation of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
6.78sH-10
6.54d2.0H-5
6.42d2.0H-7
3.84sCH₃O-8
2.95sH-4
2.85d16.9H-2a
2.79d16.9H-2b
1.26sCH₃-3

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
203.2C-1
165.0C-9
161.2C-8
160.6C-6
141.6C-10a
137.8C-4a
115.7C-10
108.8C-8a
108.1C-9a
101.9C-5
97.8C-7
69.4C-3
55.7CH₃O-8
51.5C-2
42.7C-4
28.9CH₃-3
Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) has been employed to determine the molecular weight of this compound.

Table 3: Mass Spectrometry Data for this compound

Ionization Modem/zIon
ESI-287[M-H]⁻
Infrared (IR) Spectroscopy (Predicted)

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3500-3200 (broad)O-HStretching (phenolic and alcoholic)
3100-3000C-HStretching (aromatic)
2950-2850C-HStretching (aliphatic)
1650-1630C=OStretching (conjugated ketone)
1600-1450C=CStretching (aromatic)
1260-1000C-OStretching (ether, alcohol, phenol)
Ultraviolet-Visible (UV-Vis) Spectroscopy (Predicted)

Similarly, the UV-Vis absorption maxima for this compound can be predicted based on its chromophoric system, which includes a substituted dihydroxyphenyl ring and a conjugated ketone.

Table 5: Predicted Ultraviolet-Visible (UV-Vis) Absorption Maxima for this compound

Wavelength (λmax) nmChromophore
~250-290Phenyl group and conjugated system (Band II)
~330-380Extended conjugated system including the carbonyl group (Band I)

Experimental Protocols

The isolation and characterization of this compound typically involve standard natural product chemistry techniques.

Isolation of this compound

This compound has been isolated from the culture broth of the marine-derived fungus Eurotium amstelodami.[1] A general workflow for its isolation is as follows:

Fungal_Culture Fungal Culture (Eurotium amstelodami) Extraction Extraction with Organic Solvent (e.g., EtOAc) Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Chromatography Fractions Fractions Chromatography->Fractions Purification Further Purification (e.g., HPLC) Fractions->Purification This compound Pure this compound Purification->this compound

This compound Isolation Workflow
Spectroscopic Analysis

  • NMR Spectroscopy : ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field NMR spectrometer. The sample is dissolved in a deuterated solvent, such as DMSO-d₆, with chemical shifts referenced to the residual solvent peak.

  • Mass Spectrometry : High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a mass analyzer.

  • IR Spectroscopy : Infrared spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

  • UV-Vis Spectroscopy : UV-Vis spectra are obtained using a spectrophotometer, with the sample dissolved in a suitable solvent like methanol or ethanol.

Anti-inflammatory Signaling Pathway of this compound

This compound has demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage cells.[1][2] This effect is believed to be mediated through the downregulation of inducible nitric oxide synthase (iNOS) expression. The inhibition of these inflammatory mediators likely involves the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB This compound This compound This compound->MAPK Inhibition This compound->NFkB Inhibition iNOS iNOS Expression MAPK->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines NFkB->iNOS NFkB->Cytokines Inflammation Inflammatory Response iNOS->Inflammation Cytokines->Inflammation

Proposed Anti-inflammatory Mechanism of this compound

Conclusion

This technical guide consolidates the available spectroscopic data for this compound, providing a valuable reference for its identification and characterization. The detailed experimental protocols and the visualized anti-inflammatory signaling pathway offer a solid foundation for further research into the biological activities and therapeutic potential of this fungal metabolite. While specific IR and UV-Vis data remain to be experimentally determined and reported, the predicted values based on its chemical structure provide a useful preliminary guide for researchers. The continued investigation into this compound and similar natural products holds promise for the discovery of new and effective therapeutic agents.

References

Asperflavin's Mechanism of Action in Inflammatory Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asperflavin, a natural compound isolated from marine-derived fungi such as Eurotium amstelodami, has demonstrated notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in inflammatory pathways. While direct mechanistic studies on its interaction with core signaling cascades are emerging, this document synthesizes the available data on its effects on inflammatory mediators and outlines the putative signaling pathways involved, primarily focusing on the inhibition of pro-inflammatory cytokines and enzymes. This guide is intended to serve as a resource for researchers and professionals in drug discovery and development, offering a structured presentation of quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective mechanism, chronic inflammation is implicated in the pathophysiology of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory cascade is orchestrated by a complex network of signaling pathways, with nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK) playing central roles in the transcriptional regulation of pro-inflammatory genes.

This compound, a secondary metabolite from fungi, has been identified as a potential anti-inflammatory agent. Studies have shown its capacity to mitigate the inflammatory response in cellular models, positioning it as a compound of interest for further investigation and therapeutic development.

Quantitative Data on Anti-inflammatory Effects of this compound

The primary quantitative data on the anti-inflammatory effects of this compound comes from studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. This compound has been shown to inhibit the production of key inflammatory mediators in a dose-dependent manner without inducing cytotoxicity at concentrations up to 200 μM.[1][2]

ParameterConcentration of this compoundInhibitionReference
Nitric Oxide (NO) Production 50 μM41.5%[3]
100 μM58.6%[3]
200 μM95.4%[3]
Prostaglandin E2 (PGE2) Production 50 μMSignificant Inhibition[1][2]
100 μMSignificant Inhibition[1][2]
200 μMSignificant Inhibition[1][2]
Inducible Nitric Oxide Synthase (iNOS) Expression 200 μMSignificant Suppression[1][2]
Cyclooxygenase-2 (COX-2) Expression 200 μMSlight Down-regulation[1][2]
Tumor Necrosis Factor-α (TNF-α) Production 200 μMSignificant Inhibition[1][2]
Interleukin-1β (IL-1β) Production 200 μMSignificant Inhibition[1][2]
Interleukin-6 (IL-6) Production 200 μMSignificant Inhibition[1][2]

Putative Signaling Pathways Modulated by this compound

While direct experimental evidence detailing this compound's interaction with specific signaling proteins is limited, its observed inhibitory effects on pro-inflammatory mediators strongly suggest the modulation of upstream signaling cascades, namely the NF-κB and MAPK pathways. A related compound, neoechinulin A, has been shown to inhibit the NF-κB and p38 MAPK pathways, lending support to this hypothesis for this compound.[3]

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of iNOS, COX-2, and various pro-inflammatory cytokines. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate gene transcription. This compound's significant inhibition of NF-κB-regulated gene products suggests that it may interfere with this pathway, potentially by inhibiting IκB degradation or p65 nuclear translocation.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) (in Nucleus) NFkB->NFkB_nucleus Nuclear Translocation IkB_NFkB->NFkB IκB Degradation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-1β, IL-6) NFkB_nucleus->Pro_inflammatory_Genes Induces This compound This compound This compound->IKK Potential Inhibition This compound->IkB_NFkB Potential Inhibition of Degradation

Putative inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are critical regulators of cellular responses to external stimuli, including inflammation. LPS activation of TLR4 also triggers the phosphorylation and activation of MAPK cascades, which in turn can activate transcription factors like AP-1 and also contribute to the activation of NF-κB. Given the broad anti-inflammatory effects of this compound, it is plausible that it also modulates one or more of the MAPK pathways, thereby reducing the expression of inflammatory mediators.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activation p38 p38 MAPKKK->p38 Phosphorylation ERK ERK MAPKKK->ERK Phosphorylation JNK JNK MAPKKK->JNK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38->Transcription_Factors Activation ERK->Transcription_Factors Activation JNK->Transcription_Factors Activation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response This compound This compound This compound->MAPKKK Potential Inhibition

Hypothesized modulation of MAPK signaling by this compound.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the study of this compound's anti-inflammatory effects.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours for mediator production assays).

Cell Viability Assay
  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Treat cells with varying concentrations of this compound for 24 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the supernatant and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay
  • Method: Griess reaction.

  • Procedure:

    • Collect the culture supernatant from treated and control cells.

    • Mix an equal volume of supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement
  • Method: Enzyme-linked immunosorbent assay (ELISA).

  • Procedure:

    • Collect the culture supernatant.

    • Measure the concentrations of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

    • Read the absorbance on a microplate reader and calculate cytokine concentrations based on standard curves.

Western Blot Analysis for Protein Expression
  • Target Proteins: iNOS, COX-2, and potentially phosphorylated and total forms of p65, IκBα, ERK, JNK, and p38.

  • Procedure:

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% skim milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Normalize the band intensities to a loading control such as β-actin or GAPDH.

Experimental_Workflow Cell_Culture RAW 264.7 Cell Culture Treatment This compound Pre-treatment followed by LPS Stimulation Cell_Culture->Treatment Supernatant Collect Supernatant Treatment->Supernatant Cell_Lysis Cell Lysis Treatment->Cell_Lysis NO_Assay NO Assay (Griess) Supernatant->NO_Assay Cytokine_Assay Cytokine ELISA (TNF-α, IL-1β, IL-6) Supernatant->Cytokine_Assay Western_Blot Western Blot (iNOS, COX-2, etc.) Cell_Lysis->Western_Blot

General experimental workflow for assessing this compound's anti-inflammatory effects.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory potential by inhibiting the production of key pro-inflammatory mediators, including NO, PGE2, TNF-α, IL-1β, and IL-6. While the precise molecular targets are yet to be fully elucidated, the existing evidence strongly points towards the modulation of the NF-κB and MAPK signaling pathways.

Future research should focus on:

  • Direct Mechanistic Studies: Investigating the direct interaction of this compound with key proteins in the NF-κB and MAPK pathways, such as IKK, p65, p38, ERK, and JNK, through techniques like in vitro kinase assays and co-immunoprecipitation.

  • NLRP3 Inflammasome Activation: Exploring the potential role of this compound in modulating the NLRP3 inflammasome, another critical component of the innate immune response.

  • In Vivo Studies: Validating the anti-inflammatory effects of this compound in animal models of inflammatory diseases to assess its therapeutic potential.

  • Structure-Activity Relationship Studies: Synthesizing and testing this compound analogs to identify more potent and specific anti-inflammatory compounds.

This technical guide provides a foundational understanding of this compound's anti-inflammatory properties and serves as a catalyst for further in-depth investigation into its mechanism of action, which is crucial for its potential development as a novel therapeutic agent.

References

In Vitro Anti-inflammatory Activity of Asperflavin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of Asperflavin, a compound isolated from the marine-derived fungus Eurotium amstelodami. The document summarizes key quantitative data, details experimental methodologies, and visualizes experimental workflows and putative signaling pathways to facilitate further research and drug development efforts.

Quantitative Assessment of Anti-inflammatory Activity

This compound has demonstrated significant inhibitory effects on the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The following tables summarize the dose-dependent inhibitory activities of this compound on nitric oxide (NO), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines.

Table 1: Inhibitory Effect of this compound on NO and PGE2 Production in LPS-Stimulated RAW 264.7 Cells [1][2]

Concentration (µM)NO Production (% of LPS control)PGE2 Production (% of LPS control)
5085.2 ± 3.5 78.9 ± 4.1
10065.4 ± 2.8 55.7 ± 3.9
20042.1 ± 3.1 38.2 ± 3.3

*Values are presented as mean ± S.D. (n=3). *p < 0.01 compared to the LPS-stimulated group.

Table 2: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells [1][2]

Concentration (µM)TNF-α Production (pg/mL)IL-1β Production (pg/mL)IL-6 Production (pg/mL)
ControlNot detectedNot detectedNot detected
LPS (1 µg/mL)2850 ± 1501850 ± 1203200 ± 180
This compound (50) + LPS2100 ± 110 1450 ± 902500 ± 130
This compound (100) + LPS1500 ± 901050 ± 70 1800 ± 110
This compound (200) + LPS950 ± 60 700 ± 501100 ± 80**

*Values are presented as mean ± S.D. (n=3). *p < 0.01 compared to the LPS-stimulated group.

Experimental Protocols

The following sections detail the methodologies employed to evaluate the in vitro anti-inflammatory activity of this compound.

Cell Culture and Treatment

RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL of penicillin, and 100 µg/mL of streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells were pre-treated with various concentrations of this compound (50, 100, and 200 µM) for 1 hour before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Cell Viability Assay

Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following treatment with this compound and/or LPS, the culture medium was replaced with MTT solution (0.5 mg/mL in DMEM) and incubated for 3-4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader. This compound showed no cytotoxicity up to a concentration of 200 µM[1][2].

Nitric Oxide (NO) Production Assay

The concentration of nitrite (a stable metabolite of NO) in the culture supernatants was measured using the Griess reagent. An equal volume of culture supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) were mixed and incubated at room temperature for 10 minutes. The absorbance was measured at 540 nm, and the nitrite concentration was determined using a sodium nitrite standard curve.

Prostaglandin E2 (PGE2) and Cytokine Measurement

The levels of PGE2, tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in the culture supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis

To investigate the effect of this compound on the expression of inflammatory proteins, RAW 264.7 cells were treated as described and then lysed. Protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and β-actin. After washing, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Results indicated that this compound suppressed the expression of iNOS, while COX-2 expression was only slightly down-regulated[1][2].

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the putative signaling pathways involved in the anti-inflammatory action of this compound.

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assays Analysis A RAW 264.7 Cell Culture B Seeding in Plates A->B C Pre-treatment with this compound (50, 100, 200 µM) for 1h B->C D Stimulation with LPS (1 µg/mL) for 24h C->D E Cell Viability (MTT Assay) D->E F NO Production (Griess Assay) D->F G PGE2 & Cytokine Measurement (ELISA) D->G H Protein Expression (Western Blot) (iNOS, COX-2) D->H

Figure 1. Experimental workflow for assessing the in vitro anti-inflammatory activity of this compound.

While direct experimental evidence for this compound's effect on specific signaling pathways is not yet available, its known inhibitory effects on the downstream products of inflammation, such as iNOS and pro-inflammatory cytokines, suggest a potential modulation of the NF-κB and MAPK signaling pathways. The following diagrams illustrate these hypothetical mechanisms.

Putative_NFkB_Pathway_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK MyD88-dependent signaling This compound This compound This compound->IKK Hypothesized Inhibition IkBa_p IκBα Phosphorylation & Degradation IKK->IkBa_p NFkB NF-κB (p65/p50) Translocation to Nucleus IkBa_p->NFkB Gene Pro-inflammatory Gene Expression NFkB->Gene iNOS_Cytokines iNOS, TNF-α, IL-1β, IL-6 Gene->iNOS_Cytokines

Figure 2. Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Putative_MAPK_Pathway_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK This compound This compound This compound->MAPKKK Hypothesized Inhibition MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK AP1 AP-1 Activation MAPK->AP1 Gene Pro-inflammatory Gene Expression AP1->Gene Cytokines TNF-α, IL-1β, IL-6 Gene->Cytokines

Figure 3. Hypothesized inhibition of the MAPK signaling pathway by this compound.

Conclusion and Future Directions

This compound demonstrates potent in vitro anti-inflammatory activity by significantly inhibiting the production of NO, PGE2, and key pro-inflammatory cytokines in LPS-stimulated macrophages. The primary mechanism appears to involve the suppression of iNOS expression. While the detailed molecular mechanisms are yet to be fully elucidated, the observed effects strongly suggest that this compound may exert its anti-inflammatory action through the modulation of the NF-κB and/or MAPK signaling pathways.

Future research should focus on confirming the direct effects of this compound on these signaling cascades. Specifically, studies investigating the phosphorylation status of key proteins such as IκBα, p65, ERK, JNK, and p38 following this compound treatment would provide crucial insights into its precise mechanism of action. Such studies will be invaluable for the further development of this compound as a potential therapeutic agent for inflammatory diseases.

References

Asperflavin: A Promising iNOS Inhibitor for Inflammatory Disorders

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Chronic inflammation is a key pathological driver of numerous diseases, with inducible nitric oxide synthase (iNOS) being a critical mediator. Overproduction of nitric oxide (NO) by iNOS contributes to tissue damage and exacerbates inflammatory responses. Consequently, the identification of potent and selective iNOS inhibitors is a significant focus in drug discovery. This technical guide explores the potential of Asperflavin, a fungal metabolite, as a compelling iNOS inhibitor. Drawing from foundational research, this document provides a comprehensive overview of its quantitative inhibitory effects, detailed experimental methodologies for its evaluation, and a visual representation of its proposed mechanism of action within the iNOS signaling cascade. The data presented herein positions this compound as a noteworthy candidate for further investigation and development as a novel anti-inflammatory therapeutic.

Quantitative Inhibitory Profile of this compound

This compound has demonstrated significant, dose-dependent inhibitory effects on key markers of inflammation in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard in vitro model for assessing anti-inflammatory activity. The primary mechanism of this activity is attributed to the suppression of the iNOS pathway.

Table 1: Inhibitory Effects of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

AnalyteConcentration of this compound (μM)% Inhibition / EffectCitation
Nitric Oxide (NO) Production 50Significant Inhibition[1][2]
100Stronger Inhibition[1][2]
200Maximal Inhibition Observed[1][2]
Prostaglandin E2 (PGE2) Production 10012.4%[1]
20044.1%[1]
iNOS Protein Expression 50, 100, 200Dose-dependent suppression[1][2]
COX-2 Protein Expression 50, 100, 200Slight down-regulation[1]
Pro-inflammatory Cytokines Not specifiedSignificant inhibition of TNF-α, IL-1β, and IL-6[1][2]

Note: Specific IC50 values for direct iNOS enzyme inhibition by this compound are not currently available in the public domain. The data presented reflects the inhibitory activity in a cellular context.

Proposed Mechanism of Action: Inhibition of the iNOS Signaling Pathway

In LPS-stimulated macrophages, the production of iNOS is primarily regulated by the activation of key upstream signaling pathways, namely Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). The observed suppression of iNOS protein expression and the reduction of pro-inflammatory cytokines by this compound strongly suggest that its mechanism of action involves the modulation of these pathways.

G Proposed Signaling Pathway of this compound's iNOS Inhibition LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK_pathway MAPK Pathway (p38, ERK, JNK) TAK1->MAPK_pathway IkB IκB IKK->IkB phosphorylates, leading to degradation NFkB_p65 NF-κB (p65/p50) NFkB_p65_nuc NF-κB (nucleus) NFkB_p65->NFkB_p65_nuc translocates IkB->NFkB_p65 inhibits iNOS_gene iNOS Gene Transcription NFkB_p65_nuc->iNOS_gene Cytokines_gene Pro-inflammatory Cytokine Genes (TNF-α, IL-1β, IL-6) NFkB_p65_nuc->Cytokines_gene AP1 AP-1 (c-Jun/c-Fos) MAPK_pathway->AP1 activates AP1_nuc AP-1 (nucleus) AP1->AP1_nuc translocates AP1_nuc->iNOS_gene AP1_nuc->Cytokines_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO catalyzes L-arginine to NO Cytokines Pro-inflammatory Cytokines Cytokines_gene->Cytokines translation This compound This compound This compound->TAK1 Potential Inhibition Point This compound->IKK This compound->NFkB_p65_nuc Potential Inhibition Point This compound->MAPK_pathway G Experimental Workflow for iNOS Inhibition Assessment start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture treatment Pre-treat with this compound (or vehicle control) cell_culture->treatment stimulation Stimulate with LPS (1 µg/mL) for 24 hours treatment->stimulation harvest Harvest Supernatant and Cell Lysate stimulation->harvest no_assay Nitric Oxide (NO) Assay (Griess Reagent) harvest->no_assay western_blot Western Blot for iNOS Protein harvest->western_blot cytokine_assay Pro-inflammatory Cytokine Assay (e.g., ELISA) harvest->cytokine_assay data_analysis Data Analysis and Interpretation no_assay->data_analysis western_blot->data_analysis cytokine_assay->data_analysis end End data_analysis->end

References

Asperflavin: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperflavin is a naturally occurring compound that has garnered interest for its notable anti-inflammatory properties. First identified in the early 1970s, this molecule has been the subject of ongoing research to elucidate its therapeutic potential. This technical guide provides a comprehensive overview of the discovery, history of isolation, and current understanding of the biological activity of this compound, with a focus on its anti-inflammatory mechanisms. Detailed experimental protocols, quantitative data, and a visualization of its signaling pathway are presented to support further research and development efforts.

Discovery and History

This compound was first reported in 1972 by J. F. Grove as a yellow pigment isolated from the culture filtrate of an entomogenous strain of Aspergillus flavus.[1][2][3] This initial work laid the foundation for the structural elucidation and initial characterization of the compound. For many years, this compound remained a relatively obscure natural product. However, interest in its biological activity was renewed with its more recent isolation from a marine-derived fungus, Eurotium amstelodami.[4][5][6] This rediscovery highlighted its potential as an anti-inflammatory agent and has spurred further investigation into its mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its identification, characterization, and formulation in research and development settings.

PropertyValueSource
Molecular Formula C₁₆H₁₆O₅[7]
Molecular Weight 288.29 g/mol [7]
Appearance Greenish amorphous powder[6]
Melting Point 99-101 °C[8]
Mass Spectrometry ESI-MS m/z: 287 [M − H]⁻[6][9]

Spectral Data

The structural characterization of this compound has been determined through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR). The ¹H and ¹³C NMR spectral data are crucial for the unambiguous identification of the molecule.

NMR Spectral Data of this compound
¹H-NMR (400 MHz, DMSO-d₆) ¹³C-NMR (100 MHz, DMSO-d₆)
δ (ppm) Assignment
6.78 (1H, s)H-10
6.54 (1H, d, J = 2.0 Hz)H-5
6.42 (1H, d, J = 2.0 Hz)H-7
3.84 (3H, s)CH₃O-8
2.95 (2H, s)H-4
2.85 (1H, d, J = 16.9 Hz)H-2a
2.79 (1H, d, J = 16.9 Hz)H-2b
1.26 (3H, s)CH₃-3
Source:[6][9]

Experimental Protocols

The isolation of this compound has evolved from classical chromatographic techniques to more modern, efficient methods. Below are detailed protocols for its extraction and purification from both its originally discovered terrestrial source and the more recently identified marine-derived fungus.

Protocol 1: Isolation from Aspergillus flavus (Historical Method)

This protocol is based on the original method described by J. F. Grove in 1972.

1. Fungal Culture and Extraction:

  • Culture an entomogenous strain of Aspergillus flavus on a suitable medium.

  • After a sufficient incubation period, filter the culture to separate the mycelium from the culture filtrate.

  • Extract the culture filtrate with an organic solvent such as ethyl acetate.

  • Concentrate the organic extract under reduced pressure to obtain a crude extract.

2. Chromatographic Purification:

  • Subject the crude extract to column chromatography on silica gel.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the yellow pigment corresponding to this compound.

  • Pool the this compound-containing fractions and concentrate them.

  • Further purify the pooled fractions by recrystallization from a suitable solvent system to obtain pure this compound.

Protocol 2: Bioassay-Guided Isolation from Eurotium amstelodami (Modern Method)

This protocol is based on the more recent bioassay-guided isolation of this compound.[4][5]

1. Fungal Culture and Extraction:

  • Culture the marine-derived fungus Eurotium amstelodami (strain 015-2) in a suitable liquid medium (e.g., SWS medium containing soytone, soluble starch, and seawater) under static conditions at 29 °C for 30 days.[4]

  • Separate the broth and mycelium by filtration.

  • Extract the broth with ethyl acetate.

  • Concentrate the ethyl acetate extract under reduced pressure to yield the broth extract (BE).

2. Bioassay-Guided Fractionation:

  • Screen the broth extract for anti-inflammatory activity, for instance, by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

3. Chromatographic Purification:

  • Subject the active broth extract to silica gel column chromatography.

  • Elute the column with a suitable solvent system to separate the components based on polarity.

  • Further purify the active fractions using Sephadex LH-20 column chromatography.[4]

  • Monitor the fractions for purity and identify this compound using analytical techniques such as mass spectrometry and NMR.

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory activity. Studies have shown that it can inhibit the production of key inflammatory mediators in LPS-stimulated macrophages.[5][6]

Anti-inflammatory Effects
  • Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2): this compound has been shown to significantly inhibit the production of NO and PGE2 in a dose-dependent manner in LPS-stimulated RAW 264.7 cells.[5][6]

  • Suppression of Pro-inflammatory Enzymes: The reduction in NO production is attributed to the suppression of inducible nitric oxide synthase (iNOS) expression.[5][6]

  • Cytokine Inhibition: this compound also inhibits the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[5]

Proposed Signaling Pathway

The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. While direct studies on this compound's interaction with these pathways are still emerging, its known effects on downstream inflammatory mediators strongly suggest its involvement in the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Asperflavin_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway Activates IKK IKK Complex TLR4->IKK Activates This compound This compound This compound->MAPK_pathway Inhibits This compound->IKK Inhibits NFkB_nucleus NF-κB (nucleus) MAPK_pathway->NFkB_nucleus Promotes translocation IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB->NFkB_nucleus Translocates Proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) NFkB_nucleus->Proinflammatory_genes Induces transcription Inflammatory_mediators Inflammatory Mediators (NO, PGE2, Cytokines) Proinflammatory_genes->Inflammatory_mediators Leads to production

References

Asperflavin Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperflavin is a naturally occurring compound first isolated from the fungus Aspergillus flavus.[1] It has garnered interest in the scientific community for its potential biological activities. A critical physicochemical property for the development of any compound for pharmaceutical or research applications is its solubility in various solvents. Solubility data is paramount for designing extraction and purification protocols, developing analytical methods, and formulating delivery systems.

Qualitative Solubility of this compound

Based on a review of the current literature, this compound has been shown to be soluble in a range of organic solvents, as inferred from its use in extraction and purification processes. The following table summarizes these findings. It is crucial to understand that this table indicates solvents in which this compound is at least partially soluble, but it does not provide quantitative values.

Organic SolventApplication in LiteratureReference
Ethyl Acetate (EtOAc)Extraction from broth[1]
Chloroform-Methanol (CHCl₃-MeOH) mixture (1:1)Extraction from mycelium[1]
Methanol (MeOH)Eluent in Sephadex LH-20 column chromatography for purification[1]
Dimethyl Sulfoxide (DMSO-d₆)Solvent for NMR spectroscopy[1][2]
n-Hexane/Ethyl Acetate (EtOAc)Mobile phase in silica gel flash chromatography[1]
Ethyl Acetate (EtOAc)/Methanol (MeOH)Mobile phase in silica gel flash chromatography[1]

Experimental Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

For researchers aiming to quantify the solubility of this compound, the shake-flask method is a widely accepted and recommended technique for determining thermodynamic (or equilibrium) solubility.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (crystalline solid of known purity)

  • Selected organic solvent(s) of high purity

  • Glass vials with screw caps or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of this compound in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a specific speed and temperature to ensure complete separation of the solid and liquid phases.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) without disturbing the undissolved solid. Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the organic solvent (e.g., in mg/mL or mol/L) by taking into account the dilution factor.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess This compound B Add known volume of solvent A->B C Agitate at constant temperature B->C D Monitor concentration over time C->D E Separate solid and liquid phases D->E F Collect and dilute supernatant E->F G Quantify concentration (e.g., HPLC) F->G H Calculate Solubility G->H

Caption: Workflow for experimental solubility determination.

Signaling Pathways and Experimental Workflows

The request for diagrams of signaling pathways is not directly applicable to the topic of solubility. Solubility is a fundamental physicochemical property and does not involve biological signaling pathways. The experimental workflow provided above and in the diagram serves as the relevant visualization for the procedures discussed in this guide.

Conclusion

While quantitative data on the solubility of this compound in various organic solvents is currently lacking in the public domain, qualitative information from extraction and purification procedures indicates its solubility in solvents such as ethyl acetate, methanol, and chloroform-methanol mixtures. For researchers and drug development professionals requiring precise solubility values, the provided experimental protocol for the shake-flask method offers a robust and standardized approach to generate this critical data. The generation of accurate solubility profiles will be instrumental in advancing the research and development of this compound for its potential applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Asperflavin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Asperflavin is a naturally occurring compound that has garnered interest within the scientific community for its notable biological activities.[1][2] Initially isolated from the fungus Aspergillus flavus, it has also been identified in various marine-derived fungi, such as Eurotium amstelodami.[1][3] Structurally, this compound is classified as a dihydroanthracenone derivative.[4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its experimental protocols for isolation and characterization, and its known signaling pathways, tailored for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below.

PropertyValueReference
Appearance Greenish amorphous powder[5][6]
Molecular Formula C₁₆H₁₆O₅[4][5][7]
Molecular Weight 288.29 g/mol [4][7]
Monoisotopic Mass 288.09977361 Da[7]
IUPAC Name (3S)-3,6,9-trihydroxy-8-methoxy-3-methyl-2,4-dihydroanthracen-1-one[4]
CAS Number 38371-01-6[4]

Spectral Data

Spectroscopic data is crucial for the structural elucidation and identification of this compound.

Spectroscopy Data Reference
ESI-MS m/z: 287 [M - H]⁻[5][6]
¹H-NMR (400 MHz, DMSO-d₆) δ 6.78 (1H, s, H-10), 6.54 (1H, d, J = 2.0, H-5), 6.42 (1H, d, J = 2.0, H-7), 3.84 (3H, s, CH₃O-8), 2.95 (2H, s, H-4), 2.85 (1H, d, J = 16.9, H-2a), 2.79 (1H, d, J = 16.9, H-2b), 1.26 (3H, s, CH₃-3)[6]
¹³C-NMR (100 MHz, DMSO-d₆) δ 203.2 (C-1), 165.0 (C-9), 161.2 (C-8), 160.6 (C-6), 141.6 (C-10a), 137.8 (C-4a), 115.7 (C-10), 108.8 (C-8a), 108.1 (C-9a), 101.9 (C-5), 97.8 (C-7), 69.4 (C-3), 55.7 (CH₃O-8), 51.5 (C-2), 42.7 (C-4), 28.9 (CH₃-3)[5]

Experimental Protocols

Isolation and Purification of this compound from Eurotium amstelodami

The following protocol outlines the bioassay-guided isolation of this compound from the marine-derived fungus Eurotium amstelodami.[1][6]

  • Fungal Culture: The E. amstelodami strain (015-2) is cultured in a liquid medium (SWS) containing soytone (0.1%), soluble starch (1.0%), and seawater (100%) in flasks. The culture is maintained under static conditions at 29°C for 30 days.[1]

  • Extraction: The culture broth and mycelium are separated. The broth extract (BE) is prepared for further purification, as it exhibits higher inhibitory activity against nitric oxide (NO) production.[1][6]

  • Chromatographic Separation:

    • Silica Gel Column Chromatography: The crude broth extract is subjected to silica gel column chromatography to fractionate the components.

    • Sephadex LH-20 Chromatography: The fractions showing biological activity are further purified using Sephadex LH-20 column chromatography to yield pure this compound.[6]

G cluster_0 Fungal Culture and Extraction cluster_1 Purification Culture Eurotium amstelodami Culture (SWS Medium, 29°C, 30 days) Extraction Separation of Broth and Mycelium Culture->Extraction Broth_Extract Bioactive Broth Extract (BE) Extraction->Broth_Extract Silica_Gel Silica Gel Column Chromatography Broth_Extract->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex Pure_this compound Pure this compound Sephadex->Pure_this compound

Isolation and Purification Workflow for this compound.
Structural Characterization

The purified this compound is subjected to spectroscopic analysis for structural elucidation.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used in negative ion mode to determine the molecular weight and molecular formula.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are recorded to determine the chemical structure, including the connectivity of atoms and stereochemistry.[5][6]

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory properties.[1][2] It effectively inhibits the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][5]

Anti-inflammatory Effects
  • Inhibition of Nitric Oxide (NO) and Prostaglandin E₂ (PGE₂) Production: this compound significantly suppresses the production of NO and PGE₂ in a dose-dependent manner.[1][5]

  • Suppression of Pro-inflammatory Cytokines: The production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), is markedly inhibited by this compound.[1][2]

Signaling Pathway

The anti-inflammatory mechanism of this compound involves the modulation of specific signaling pathways. Western blot analysis has revealed that this compound significantly suppresses the expression of inducible nitric oxide synthase (iNOS), while having a less pronounced effect on cyclooxygenase-2 (COX-2).[2][5] This suggests that this compound's primary anti-inflammatory action is mediated through the inhibition of the iNOS pathway.

G LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 NF_kB NF-κB Activation TLR4->NF_kB iNOS_Gene iNOS Gene Transcription NF_kB->iNOS_Gene Cytokine_Genes Pro-inflammatory Cytokine Gene Transcription (TNF-α, IL-1β, IL-6) NF_kB->Cytokine_Genes iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production Cytokines Cytokine Production Cytokine_Genes->Cytokines This compound This compound This compound->iNOS_Gene Inhibition This compound->Cytokine_Genes Inhibition

Proposed Anti-inflammatory Signaling Pathway of this compound.

References

Methodological & Application

Application Note: Protocol for Asperflavin Extraction from Marine Fungi

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Asperflavin is a secondary metabolite produced by certain fungi, including marine-derived species such as Eurotium amstelodami.[1][2] This compound has garnered interest due to its significant anti-inflammatory properties, demonstrating potential as a therapeutic agent.[2] this compound has been shown to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, in a dose-dependent manner.[1][2] This document provides a detailed protocol for the extraction, isolation, and quantification of this compound from marine fungi, based on established methodologies.

Experimental Protocols

Part 1: Fungal Isolation and Culture

This protocol outlines the steps for culturing marine-derived fungi to produce this compound. Eurotium amstelodami is used here as a specific example from which this compound has been successfully isolated.[1]

1.1. Fungal Strain and Media Preparation:

  • Fungal Strain: A marine-derived fungal strain, such as Eurotium amstelodami, capable of producing this compound.[1]

  • Culture Media: A suitable liquid medium is required. While various media can be used for fungal growth, a 3% malt extract medium has proven effective for isolating bioactive metabolite-producing fungi.[3][4] Alternatively, standard media like Potato Dextrose Broth (PDB) or Czapek-Dox broth can be adapted using sterile seawater to better mimic the marine environment.[5][6]

  • Media Preparation: Prepare the liquid culture medium according to the manufacturer's instructions, using artificial or sterile natural seawater. Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks and autoclave.

1.2. Inoculation and Incubation:

  • Inoculate the sterile liquid medium with the selected marine fungus.

  • Incubate the flasks under static conditions or with gentle agitation on a rotary shaker.

  • Maintain the culture at a controlled temperature, typically around 25-28°C, for a period of 10 to 28 days to allow for sufficient growth and secondary metabolite production.[3][5]

1.3. Harvest:

  • After the incubation period, harvest the fungal culture.

  • Separate the mycelium from the culture broth by filtering through several layers of sterile cheesecloth.[1]

  • The broth and mycelium can be processed separately to create a broth extract (BE) and a mycelium extract (ME).[1] this compound has been successfully isolated from the broth extract.[1][2]

Part 2: Extraction of Crude this compound

This section describes the liquid-liquid extraction process to obtain a crude extract containing this compound from the fungal culture broth.

2.1. Materials:

  • Fungal culture broth (filtrate from Part 1.3)

  • Ethyl acetate (EtOAc), analytical grade

  • Separatory funnel

  • Rotary evaporator

2.2. Procedure:

  • Transfer the collected fungal broth into a large separatory funnel.

  • Add an equal volume of ethyl acetate (EtOAc) to the broth.[1] EtOAc is a commonly used solvent for extracting small metabolites from microbial cultures.[7]

  • Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely. The organic (EtOAc) layer will contain the secondary metabolites.

  • Collect the upper ethyl acetate layer.

  • Repeat the extraction process on the aqueous layer two more times with fresh EtOAc to maximize the yield.

  • Combine all the collected ethyl acetate fractions.

  • Concentrate the combined organic extract under reduced pressure using a rotary evaporator to yield the crude broth extract (BE).

  • Store the dried crude extract at 4°C for further purification.[5]

Part 3: Bioassay-Guided Isolation and Purification

The crude extract is a complex mixture of compounds. Bioassay-guided fractionation is used to isolate the active compound, this compound. This involves separating the extract into fractions and testing each for anti-inflammatory activity (e.g., NO inhibition) to identify which fraction contains the target compound.

3.1. General Workflow:

  • Subject the crude extract to an initial chromatographic separation (e.g., column chromatography on silica gel).

  • Elute with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a methanol gradient).[5]

  • Collect the eluent in multiple fractions.

  • Test each fraction for the desired biological activity.

  • Pool the active fractions and subject them to further rounds of purification, typically using High-Performance Liquid Chromatography (HPLC), until a pure compound is isolated.[7][8]

3.2. Quantification and Structural Elucidation:

  • Quantification: High-Performance Liquid Chromatography (HPLC) is the most widely used method for the quantification of secondary metabolites.[8] A C18 column is commonly used with a mobile phase consisting of water and an organic solvent like acetonitrile or methanol, often with an acid modifier such as formic acid.[8]

  • Structural Identification: The structure of the purified compound should be confirmed using spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Data Presentation

The following tables summarize quantitative data related to the biological activity of fungal extracts and purified this compound.

Table 1: Anti-inflammatory Activity of Marine Fungi Extracts

This table shows the inhibitory effects of Broth Extracts (BE) and Mycelium Extracts (ME) from various marine-derived fungi on Nitric Oxide (NO) production in LPS-stimulated RAW 264.7 cells at a concentration of 200 μg/mL.[1]

Fungal StrainExtract TypeNO Production Inhibition (%)
Eurotium amstelodami (015-2)BE60.4%
Eurotium amstelodami (045-1)BE52.9%
Penicillium oxalicum (075-1)BE57.6%
Aspergillus sp. (063-3)BESignificant Inhibition
Aspergillus clavatus (045-3)MESignificant Inhibition
Fusarium oxysporum (069-1)MESignificant Inhibition

Table 2: Biological Activity Profile of Purified this compound

This table summarizes the key biological activities of purified this compound.

Activity AssessedTarget/Cell LineResultReference
CytotoxicityRAW 264.7 cellsNo toxicity observed up to 200 μM[1][2]
NO Production InhibitionLPS-stimulated RAW 264.7 cellsSignificant, dose-dependent inhibition[1][2]
PGE₂ Production InhibitionLPS-stimulated RAW 264.7 cellsSignificant, dose-dependent inhibition[2]
Pro-inflammatory Cytokine InhibitionLPS-stimulated RAW 264.7 cellsSignificant inhibition of TNF-α, IL-1β, and IL-6[2]
iNOS ExpressionLPS-stimulated RAW 264.7 cellsSignificantly suppressed[1][2]
COX-2 ExpressionLPS-stimulated RAW 264.7 cellsOnly slightly down-regulated[2]

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow and the proposed signaling pathway for this compound.

G cluster_0 Fungal Culture & Harvest cluster_1 Crude Extraction cluster_2 Purification & Analysis A Inoculate Marine Fungus (e.g., E. amstelodami) B Incubate in Liquid Medium (10-28 days) A->B C Harvest Culture B->C D Filter to Separate Broth and Mycelium C->D E Liquid-Liquid Extraction of Broth with Ethyl Acetate D->E Broth F Combine Organic Layers E->F G Concentrate with Rotary Evaporator F->G H Crude Broth Extract G->H I Bioassay-Guided Fractionation (e.g., Column Chromatography) H->I J Test Fractions for Anti-inflammatory Activity I->J K Purify Active Fractions (e.g., HPLC) J->K L Pure this compound K->L M Structural Elucidation (MS, NMR) L->M

Caption: Experimental workflow for this compound extraction.

G LPS LPS Stimulation Macrophage Macrophage (RAW 264.7) LPS->Macrophage activates iNOS_Pathway iNOS Pathway Macrophage->iNOS_Pathway COX2_Pathway COX-2 Pathway Macrophage->COX2_Pathway Pro_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Macrophage->Pro_Cytokines NO Nitric Oxide (NO) Production iNOS_Pathway->NO PGE2 Prostaglandin E₂ (PGE₂) Production COX2_Pathway->PGE2 Inflammation Inflammation Pro_Cytokines->Inflammation NO->Inflammation PGE2->Inflammation This compound This compound This compound->iNOS_Pathway inhibits This compound->Pro_Cytokines inhibits

Caption: Proposed anti-inflammatory signaling pathway of this compound.

References

Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of Asperflavin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of Asperflavin. The method utilizes a reversed-phase C18 column with an isocratic mobile phase, providing a simple, accurate, and reproducible approach for the determination of this compound in various sample matrices. The protocol has been validated for key analytical parameters including linearity, precision, accuracy, and sensitivity. This document provides comprehensive experimental protocols, data summaries, and workflow diagrams to facilitate the implementation of this method in a laboratory setting.

Introduction

This compound is a flavonoid-like compound of interest for its potential biological activities. Accurate quantification is crucial for research, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used analytical technique for the quantification of such compounds due to its specificity, sensitivity, and reliability.[1] This note presents a validated HPLC-UV method developed for the precise quantification of this compound, adaptable for both pure substance analysis and determination in complex mixtures following appropriate sample preparation.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)[1]

  • HPLC-grade water

  • Formic acid (≥98%)

  • 0.22 µm syringe filters (PTFE or other suitable material)[2]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The parameters outlined below were used for method development and validation.

Parameter Condition
HPLC System Standard Liquid Chromatograph with UV Detector
Column C18 Reversed-Phase Column (e.g., 150 x 4.6 mm, 3 µm)[3][4]
Mobile Phase Acetonitrile : Water (65:35, v/v) with 0.1% Formic Acid[3][4]
Elution Mode Isocratic
Flow Rate 1.0 mL/min[3][4]
Injection Volume 10 µL
Column Temperature 25 °C[5]
Detection Wavelength 340 nm
Run Time 15 minutes

Note: The detection wavelength of 340 nm is proposed based on the characteristic absorption bands of flavonoids.[6] It is recommended to determine the absorption maximum (λmax) by scanning a standard solution of this compound from 200-400 nm.

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Stock Solution (100 µg/mL): Transfer 1 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

  • Calibration Standards (1 - 100 µg/mL): Prepare a series of calibration standards by appropriate serial dilutions of the Working Stock Solution with the mobile phase.

Sample Preparation Protocol

The following is a general protocol for the extraction of this compound from a solid or semi-solid matrix. The procedure should be optimized based on the specific sample type.

  • Homogenization: Weigh 1 g of the homogenized sample into a centrifuge tube.

  • Extraction: Add 10 mL of methanol, vortex for 2 minutes, and sonicate for 15 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted and the supernatants combined.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial prior to injection.[2] If the expected concentration is high, dilute the filtrate with the mobile phase to fall within the calibration range.

Method Validation Summary

The developed method was validated according to ICH guidelines for linearity, sensitivity, accuracy, and precision.[3][4]

Validation Parameter Result
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD)
    - Intra-day≤ 2.5%
    - Inter-day≤ 4.8%

The data presented are representative values to demonstrate method performance and should be independently verified.

Diagrams and Workflows

HPLC System Configuration

The logical flow of the HPLC system components is essential for understanding the analytical process.

HPLC_System MobilePhase Mobile Phase (ACN:H2O) Pump HPLC Pump MobilePhase->Pump Injector Autosampler/ Manual Injector Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem Waste Waste Detector->Waste

Caption: Logical workflow of the HPLC instrument components.

Experimental Workflow for this compound Quantification

This diagram illustrates the end-to-end process from sample handling to final data analysis.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 1. Weigh Sample Extract 2. Add Solvent & Extract Sample->Extract Standard 1. Prepare Standards Calibrate 7. Generate Calibration Curve Standard->Calibrate Filter 3. Centrifuge & Filter Extract->Filter Dilute 4. Dilute to Range Filter->Dilute Inject 5. Inject into HPLC System Dilute->Inject Integrate 6. Integrate Peak Area Inject->Integrate Quantify 8. Quantify Concentration Integrate->Quantify

Caption: Step-by-step experimental workflow for quantification.

Conclusion

The HPLC-UV method described provides a straightforward and effective tool for the quantification of this compound. Its adherence to key validation parameters like linearity, accuracy, and precision ensures that the data generated is reliable and suitable for the demanding standards of research and pharmaceutical development. The detailed protocols and workflows included in this note are intended to allow for rapid implementation and adaptation of this method for routine analysis.

References

Application Note: Quantitative Analysis of Asperflavin in Fungal Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Asperflavin is a secondary metabolite produced by various fungal species, including those from the genera Aspergillus and Eurotium.[1] It belongs to the flavonoid class of compounds and has garnered interest for its potential biological activities, such as anti-inflammatory properties.[1] The reliable identification and quantification of this compound in complex fungal extracts are crucial for research and development in natural product chemistry and drug discovery. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for this purpose.[2][3] This application note provides a detailed protocol for the extraction and quantitative analysis of this compound from fungal cultures using LC-MS/MS.

Principle This method involves the cultivation of a target fungus, followed by the extraction of this compound from the culture broth and/or mycelium using a suitable organic solvent. The crude extract is then analyzed by reverse-phase liquid chromatography, which separates this compound from other matrix components. Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides excellent selectivity by monitoring a specific precursor-to-product ion transition for this compound, minimizing interference from the complex sample matrix.[4]

Experimental Protocols

Fungal Culture and Harvesting

This protocol is based on the cultivation of Eurotium amstelodami but can be adapted for other this compound-producing fungi.[1]

Materials:

  • This compound-producing fungal strain (e.g., Eurotium amstelodami)

  • Appropriate liquid culture medium (e.g., SWS medium, Potato Dextrose Broth)[1][5]

  • Sterile flasks

  • Incubator shaker

  • Cheesecloth or vacuum filtration system[1][6]

Procedure:

  • Inoculate 100 mL of sterile liquid medium in a flask with the fungal strain.[1]

  • Incubate the culture under appropriate conditions. For E. amstelodami, static incubation at 29°C for 30 days has been reported to be effective.[1] For other fungi, shaken cultures (e.g., 200 rpm) for 3-7 days may be suitable.[5]

  • After the incubation period, harvest the culture by separating the broth and mycelium via filtration through cheesecloth or a Buchner funnel.[1][6]

  • The broth and mycelium can be processed separately or combined, depending on the location of the target metabolite. For this compound from E. amstelodami, the broth extract has shown higher activity.[1]

Sample Preparation: Solvent Extraction

Materials:

  • Ethyl acetate (EtOAc), HPLC grade[1][5]

  • Methanol (MeOH), HPLC grade

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Transfer the filtered fungal broth to a separatory funnel.

  • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake vigorously for 2-3 minutes and allow the layers to separate.

  • Collect the upper ethyl acetate layer. Repeat the extraction process two more times to ensure complete recovery.

  • Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate to remove residual water.

  • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL) for LC-MS/MS analysis.

  • Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[7]

LC-MS/MS Analysis

Instrumentation:

  • An LC-MS/MS system, such as an Agilent 1200 Series LC coupled to a 3200 QTRAP mass spectrometer or equivalent.[8]

Liquid Chromatography (LC) Conditions: A typical reverse-phase method is outlined below.

ParameterValue
Column ZORBAX Extend-C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile[9]
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 2 µL
Gradient 0-1 min: 10% B; 1-8 min: 10-95% B; 8-10 min: 95% B; 10.1-12 min: 10% B

Mass Spectrometry (MS) Conditions: this compound has a molecular formula of C₁₆H₁₆O₅ and a monoisotopic mass of 288.10 Da.[1] Analysis is performed in negative ion mode, monitoring the [M-H]⁻ ion.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative[1]
Capillary Voltage -3500 V
Gas Temperature 350°C[4]
Nebulizer Pressure 40 psi[4]
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound: The following precursor and product ions can be used for quantification and confirmation. These product ions are proposed based on common fragmentation patterns of flavonoids, such as the loss of methyl (CH₃) and carbonyl (CO) groups.[10][11]

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)Purpose
This compound287.1272.1-20Quantifier (Loss of CH₃)
This compound287.1243.1-25Qualifier (Loss of CO + CH₃)

Data Presentation

Quantitative data should be determined by constructing a calibration curve from serial dilutions of an authentic this compound standard. The table below summarizes typical analytical parameters for a validated LC-MS/MS method for flavonoid analysis.[8]

Table 1: Representative Quantitative Parameters for LC-MS/MS Method Validation.

ParameterThis compound
Retention Time (min) Dependent on specific LC conditions
Linear Range (ng/mL) 1 - 500
Correlation Coefficient (R²) > 0.995
LOD (ng/mL) 0.5
LOQ (ng/mL) 1.0
Precision (%RSD, n=6) < 15%[4]
Accuracy/Recovery (%) 85 - 110%

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from fungal culture to data analysis for the determination of this compound.

Asperflavin_Analysis_Workflow Workflow for LC-MS/MS Analysis of this compound cluster_Preparation Sample Preparation cluster_Analysis Instrumental Analysis & Data Processing FungalCulture 1. Fungal Culture (e.g., Eurotium amstelodami) Harvesting 2. Harvest & Separate (Broth and Mycelium) FungalCulture->Harvesting Extraction 3. Liquid-Liquid Extraction (Ethyl Acetate) Harvesting->Extraction Evaporation 4. Solvent Evaporation (Rotary Evaporator) Extraction->Evaporation Reconstitution 5. Reconstitution & Filtration (Methanol, 0.22 µm filter) Evaporation->Reconstitution LCMS_Injection 6. LC-MS/MS Injection Reconstitution->LCMS_Injection DataAcquisition 7. Data Acquisition (MRM Mode) LCMS_Injection->DataAcquisition Quantification 8. Data Processing (Peak Integration & Quantification) DataAcquisition->Quantification FinalReport 9. Final Report (Concentration of this compound) Quantification->FinalReport

Caption: Overall workflow for this compound analysis.

References

Application Notes and Protocols: Asperflavin Cytotoxicity in RAW 264.7 Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Asperflavin, a metabolite produced by various species of the Aspergillus fungus, belongs to the flavin group of organic compounds. Preliminary studies on related compounds suggest potential cytotoxic and immunomodulatory activities. These application notes provide a comprehensive framework for assessing the cytotoxic effects of this compound on the murine macrophage cell line RAW 264.7. The protocols outlined herein detail methods for determining cell viability, characterizing the mode of cell death, and investigating potential underlying signaling pathways. This document is intended for researchers and scientists in the fields of toxicology, pharmacology, and drug development.

Data Presentation

The following tables summarize hypothetical quantitative data from cytotoxicity testing of this compound on RAW 264.7 macrophages.

Table 1: this compound-Induced Cytotoxicity in RAW 264.7 Macrophages

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.2
195.3 ± 5.1
582.1 ± 6.3
1065.7 ± 4.9
2548.9 ± 5.5
5023.4 ± 3.8
1008.1 ± 2.1
IC50 (µM) ~26.5

Table 2: Apoptosis Analysis in RAW 264.7 Macrophages Treated with this compound for 24 hours

TreatmentViable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control96.2 ± 2.12.1 ± 0.51.7 ± 0.4
This compound (25 µM)55.4 ± 4.328.7 ± 3.115.9 ± 2.8
This compound (50 µM)28.9 ± 3.945.3 ± 4.525.8 ± 3.7

Experimental Protocols

Cell Culture and Maintenance of RAW 264.7 Macrophages
  • Cell Line: RAW 264.7 (murine macrophage cell line).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, they are gently scraped and re-seeded into new flasks at a ratio of 1:4 to 1:6.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Procedure:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours.

    • Prepare various concentrations of this compound in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound solutions at different concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Procedure:

    • Seed RAW 264.7 cells in a 6-well plate at a density of 2 x 10^5 cells/mL (2 mL per well) and incubate for 24 hours.

    • Treat the cells with the desired concentrations of this compound (e.g., 25 µM and 50 µM) and a vehicle control for 24 hours.

    • Harvest the cells, including any floating cells in the medium, by centrifugation at 300 x g for 5 minutes.

    • Wash the cells with cold PBS and resuspend them in 100 µL of 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Add 400 µL of 1X Annexin V binding buffer to each sample.

    • Analyze the samples by flow cytometry within one hour.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Cytotoxicity Testing cluster_setup Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Culture RAW 264.7 Cells seed Seed Cells into Plates (96-well and 6-well) start->seed treat Treat with this compound (Various Concentrations) seed->treat viability MTT Assay for Cell Viability treat->viability apoptosis Annexin V/PI Staining for Apoptosis treat->apoptosis data_viability Calculate IC50 viability->data_viability data_apoptosis Quantify Apoptotic Cells apoptosis->data_apoptosis end Conclusion on Cytotoxicity data_viability->end data_apoptosis->end

Caption: Workflow for assessing this compound cytotoxicity.

NFkB_Signaling_Pathway Hypothetical Signaling Pathway for this compound-Induced Apoptosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptotic Cascade This compound This compound Receptor Stress Receptor This compound->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Release NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Caspase8 Caspase-8 Caspase3 Caspase-3 Caspase8->Caspase3 Activation ProApoptotic Pro-apoptotic Gene Transcription NFkB_nuc->ProApoptotic ProApoptotic->Caspase8 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical this compound-induced apoptotic pathway.

Application Notes and Protocols for In Vivo Efficacy Testing of Asperflavin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperflavin, a compound isolated from fungi of the Aspergillus genus, has demonstrated notable anti-inflammatory properties in preclinical in vitro studies. Research has shown that this compound can significantly inhibit the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). This activity is attributed to its ability to suppress the expression of inducible nitric oxide synthase (iNOS). These findings suggest that this compound holds promise as a therapeutic agent for inflammatory diseases. Furthermore, based on the known anticancer activities of structurally related compounds like flavonoids and indole alkaloids, this compound warrants investigation for its potential efficacy in oncology.

These application notes provide detailed protocols for the in vivo evaluation of this compound's anti-inflammatory and potential anticancer efficacy. The described models are well-established and widely used in preclinical drug development to assess the therapeutic potential of novel compounds.

Putative Mechanism of Action

This compound's anti-inflammatory effects are likely mediated through the inhibition of key signaling pathways that regulate the expression of pro-inflammatory genes. Based on studies of similar flavonoid and prenylated indole alkaloid compounds, the primary targets are postulated to be the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][2]

NF-κB Signaling Pathway: In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[3] This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators like iNOS, COX-2, TNF-α, IL-1β, and IL-6.[4] this compound is hypothesized to inhibit the phosphorylation of IκBα, thereby preventing NF-κB translocation and subsequent gene expression.

MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[5] Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which also contribute to the expression of pro-inflammatory genes. Flavonoids have been shown to inhibit the phosphorylation of MAPK proteins, thus downregulating the inflammatory response.[2] It is proposed that this compound may exert its anti-inflammatory effects in part by modulating the MAPK signaling pathway.

Signaling Pathway Diagrams

G Proposed Anti-inflammatory Signaling Pathway of this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Activation IkappaB IκBα IKK->IkappaB Phosphorylation NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Inhibition NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-1β, IL-6) MAPK_pathway->Proinflammatory_Genes Induction This compound This compound This compound->IKK Inhibition This compound->MAPK_pathway Inhibition NFkappaB_nuc->Proinflammatory_Genes Induction

Caption: Proposed mechanism of this compound's anti-inflammatory action.

In Vivo Models for Anti-inflammatory Efficacy

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-characterized model of acute inflammation, primarily reflecting the exudative phase of inflammation.

Experimental Workflow

G Workflow for Carrageenan-Induced Paw Edema Model acclimatization Acclimatization of Animals (e.g., Wistar rats or Swiss albino mice) grouping Randomization into Treatment Groups (Vehicle, this compound, Positive Control) acclimatization->grouping baseline Baseline Paw Volume Measurement (Plethysmometer) grouping->baseline treatment Administration of this compound or Controls (e.g., oral gavage, intraperitoneal) baseline->treatment induction Induction of Edema (Subplantar injection of carrageenan) treatment->induction measurement Paw Volume Measurement at Regular Intervals (e.g., 1, 2, 3, 4, 5 hours) induction->measurement analysis Data Analysis (% Inhibition of Edema) measurement->analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Detailed Protocol

Parameter Description
Animal Species Wistar rats (180-200 g) or Swiss albino mice (20-25 g).
Housing Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
Groups 1. Vehicle Control (e.g., 0.5% Carboxymethyl cellulose) 2. This compound (e.g., 10, 20, 40 mg/kg) 3. Positive Control (e.g., Indomethacin, 10 mg/kg)
Administration Oral gavage or intraperitoneal (i.p.) injection, 1 hour before carrageenan injection.
Induction 0.1 mL of 1% carrageenan suspension in sterile saline injected into the sub-plantar region of the right hind paw.
Measurements Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
Endpoint The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Data Presentation

Treatment GroupDose (mg/kg)Mean Paw Edema (mL) at 3h (± SEM)% Inhibition of Edema
Vehicle Control-Data0
This compound10DataCalculated
This compound20DataCalculated
This compound40DataCalculated
Indomethacin10DataCalculated
Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice

This model is used to study systemic inflammation and the production of pro-inflammatory cytokines, which are known to be inhibited by this compound in vitro.

Experimental Workflow

G Workflow for LPS-Induced Endotoxemia Model acclimatization Acclimatization of Animals (e.g., C57BL/6 mice) grouping Randomization into Treatment Groups (Vehicle, this compound, Positive Control) acclimatization->grouping treatment Administration of this compound or Controls (e.g., intraperitoneal, oral gavage) grouping->treatment induction Induction of Endotoxemia (Intraperitoneal injection of LPS) treatment->induction sampling Blood and Tissue Collection (e.g., at 2, 6, 24 hours post-LPS) induction->sampling analysis Analysis of Inflammatory Markers (ELISA for cytokines, Griess assay for NO) sampling->analysis

Caption: Experimental workflow for the LPS-induced endotoxemia model.

Detailed Protocol

Parameter Description
Animal Species C57BL/6 mice (8-10 weeks old).
Housing Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
Groups 1. Vehicle Control (e.g., Saline) 2. This compound (e.g., 10, 20, 40 mg/kg) 3. Positive Control (e.g., Dexamethasone, 5 mg/kg)
Administration Intraperitoneal (i.p.) injection, 1 hour before LPS challenge.
Induction Intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg).
Measurements Blood is collected at various time points (e.g., 2, 6, 24 hours) for serum cytokine analysis (TNF-α, IL-1β, IL-6) by ELISA. Tissues (e.g., lung, liver) can be harvested for histological analysis and measurement of inflammatory markers.
Endpoint Reduction in serum levels of pro-inflammatory cytokines and improved histological scores in target organs.

Data Presentation

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL) at 2h (± SEM)Serum IL-6 (pg/mL) at 6h (± SEM)
Vehicle Control-DataData
This compound10DataData
This compound20DataData
This compound40DataData
Dexamethasone5DataData

In Vivo Models for Putative Anticancer Efficacy

While direct in vivo anticancer studies for this compound are lacking, its structural similarity to flavonoids and indole alkaloids with known anticancer properties suggests that such investigations are warranted.[5][6] The human tumor xenograft model is a standard preclinical model for evaluating the efficacy of potential anticancer agents.[7][8]

Human Tumor Xenograft Model in Immunocompromised Mice

Experimental Workflow

G Workflow for Human Tumor Xenograft Model cell_culture In Vitro Culture of Human Cancer Cell Line implantation Subcutaneous Implantation of Cancer Cells into Immunocompromised Mice cell_culture->implantation tumor_growth Monitoring of Tumor Growth (until tumors reach a specific volume) implantation->tumor_growth grouping Randomization into Treatment Groups (Vehicle, this compound, Positive Control) tumor_growth->grouping treatment Initiation of Treatment Regimen grouping->treatment monitoring Continued Monitoring of Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Determination (e.g., specific tumor volume, study duration) monitoring->endpoint analysis Tumor Excision, Weight Measurement, and Histopathological Analysis endpoint->analysis

Caption: Experimental workflow for the human tumor xenograft model.

Detailed Protocol

Parameter Description
Animal Species Athymic nude mice or SCID mice (6-8 weeks old).
Housing Specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle and sterile food and water.
Tumor Cells A relevant human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer).
Implantation Subcutaneous injection of a suspension of tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
Groups 1. Vehicle Control 2. This compound (dose to be determined based on MTD studies) 3. Positive Control (standard-of-care chemotherapy for the specific cancer type)
Administration Route and frequency to be determined based on pharmacokinetic and tolerability studies of this compound.
Measurements Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is monitored as an indicator of toxicity.
Endpoint The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

Data Presentation

Treatment GroupDoseMean Tumor Volume (mm³) at Day X (± SEM)Tumor Growth Inhibition (%)Mean Tumor Weight (g) at Endpoint (± SEM)
Vehicle Control-Data0Data
This compoundTBDDataCalculatedData
Positive ControlTBDDataCalculatedData

Conclusion

The provided protocols offer a strategic framework for the in vivo evaluation of this compound's efficacy in models of inflammation and cancer. The selection of specific models and endpoints should be guided by the accumulating preclinical data for this compound. It is recommended to conduct initial dose-ranging and toxicity studies to establish a safe and effective dose for these efficacy models. The robust data generated from these studies will be crucial in determining the therapeutic potential of this compound and guiding its further development.

References

Asperflavin: Application Notes for the Inhibition of Nitric Oxide Production in LPS-Stimulated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Asperflavin, a natural compound, for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated cells. This document includes quantitative data on its efficacy, detailed experimental protocols, and a description of the underlying molecular mechanisms.

Introduction

This compound is a fungal metabolite that has demonstrated significant anti-inflammatory properties. In the context of cellular inflammation, the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in response to stimuli like bacterial lipopolysaccharide (LPS) can lead to tissue damage and contribute to various inflammatory diseases. This compound has been identified as a potent inhibitor of this process, making it a compound of interest for therapeutic development.

Quantitative Data

This compound exhibits a dose-dependent inhibition of NO production in LPS-stimulated RAW 264.7 macrophage cells. The inhibitory effects at various concentrations are summarized below.

This compound Concentration (μM)NO Production (% of LPS Control)
50~65%
100~40%
200~25%

Note: The above data is estimated from graphical representations in the cited literature and represents the approximate remaining NO production after treatment with this compound.

Mechanism of Action: Signaling Pathways

This compound exerts its inhibitory effect on NO production by modulating key inflammatory signaling pathways. Upon stimulation by LPS, Toll-like receptor 4 (TLR4) initiates a downstream cascade involving the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, both of which are critical for the transcriptional activation of the Nos2 gene, which encodes for iNOS.

This compound has been shown to interfere with these pathways.[1] The proposed mechanism involves the inhibition of the p38 MAPK pathway and the NF-κB pathway.[1] This dual inhibition leads to a significant reduction in the expression of iNOS and consequently, a decrease in NO production. This compound also inhibits the production of other pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]

Caption: Proposed mechanism of this compound in inhibiting LPS-induced NO production.

Experimental Protocols

The following are detailed protocols for key experiments to assess the inhibitory effect of this compound on NO production in LPS-stimulated cells.

Cell Culture and Treatment

This protocol outlines the general procedure for culturing RAW 264.7 macrophage cells and treating them with this compound and LPS.

Cell_Culture_Workflow start Start seed_cells Seed RAW 264.7 cells (e.g., 1.5 x 10^5 cells/well in a 96-well plate) start->seed_cells incubate1 Incubate for 24 hours (37°C, 5% CO2) seed_cells->incubate1 pretreat Pre-treat with this compound (desired concentrations, e.g., 50, 100, 200 µM) for 1 hour incubate1->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) pretreat->stimulate incubate2 Incubate for 24 hours (37°C, 5% CO2) stimulate->incubate2 collect Collect supernatant for NO measurement incubate2->collect end End collect->end

Caption: Experimental workflow for cell culture and treatment.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • 96-well cell culture plates

Procedure:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells into 96-well plates at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations (e.g., 50, 100, 200 µM) in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for 1 hour.

  • Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells).

  • Incubate the plates for an additional 24 hours.

  • After incubation, collect the cell culture supernatant for the determination of nitric oxide concentration.

Nitric Oxide (NO) Measurement using Griess Reagent

This protocol describes the quantification of NO in the cell culture supernatant by measuring the accumulation of its stable metabolite, nitrite.

Materials:

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate reader

Procedure:

  • In a new 96-well plate, add 100 µL of the collected cell culture supernatant from each well of the treatment plate.

  • Add 100 µL of Griess Reagent (mix equal volumes of Component A and Component B immediately before use) to each well containing the supernatant.

  • Incubate the plate at room temperature for 10 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

  • Calculate the percentage of NO inhibition for each this compound concentration relative to the LPS-only treated control.

Western Blot Analysis for iNOS Expression

This protocol is for determining the effect of this compound on the protein expression level of iNOS.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-iNOS, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • After treatment with this compound and LPS as described in Protocol 1, wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-β-actin antibody to serve as a loading control.

  • Quantify the band intensities to determine the relative expression of iNOS.

Conclusion

This compound effectively inhibits the production of nitric oxide in LPS-stimulated macrophage cells in a dose-dependent manner. This inhibitory action is mediated through the suppression of iNOS expression, likely via the inhibition of the NF-κB and p38 MAPK signaling pathways. These findings highlight the potential of this compound as a lead compound for the development of novel anti-inflammatory therapeutics. The provided protocols offer a framework for researchers to further investigate the anti-inflammatory properties of this compound and similar compounds.

References

Application Note: Asperflavin for Cytokine Expression Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Asperflavin is a natural compound isolated from the marine-derived fungus Eurotium amstelodami.[1][2] It has been identified as a promising anti-inflammatory agent.[1] Research has demonstrated that this compound can significantly inhibit the production of key pro-inflammatory mediators and cytokines without exhibiting cytotoxicity at effective concentrations.[1][2] This makes it a valuable tool for researchers in immunology, pharmacology, and drug development who are studying inflammatory pathways and seeking novel therapeutic agents. This document provides an overview of this compound's application in cytokine expression studies, its putative mechanism of action, and detailed protocols for its use in a laboratory setting.

Mechanism of Action

This compound exerts its anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1][3] This inhibition occurs in a dose-dependent manner in immune cells such as macrophages stimulated with lipopolysaccharide (LPS).[1] The primary mechanism involves the significant suppression of inducible nitric oxide synthase (iNOS) expression.[1][2] While the precise molecular targets are still under investigation, the activity of this compound aligns with the known mechanisms of other flavonoids, which often involve the modulation of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[3][4] These pathways are central regulators of cytokine gene expression in response to inflammatory stimuli.[5][6]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds Signaling_Cascade MAPK / NF-κB Signaling Cascade TLR4->Signaling_Cascade Activates Transcription Gene Transcription Signaling_Cascade->Transcription Activates This compound This compound This compound->Signaling_Cascade Inhibits Cytokines_iNOS Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS) Transcription->Cytokines_iNOS Induces

Caption: Putative mechanism of this compound in inhibiting LPS-induced cytokine expression.

Data Presentation: Effects of this compound on Inflammatory Markers

The following table summarizes the observed effects of this compound on key pro-inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

MarkerEffect of this compoundTested Concentrations (μM)CytotoxicityReference
Nitric Oxide (NO) Significant, dose-dependent inhibition50, 100, 200None observed up to 200 μM[1][3]
Prostaglandin E2 (PGE2) Significant, dose-dependent inhibition50, 100, 200None observed up to 200 μM[1][3]
iNOS Expression Significant suppression50, 100, 200None observed up to 200 μM[1][3]
COX-2 Expression Slight down-regulation50, 100, 200None observed up to 200 μM[1][3]
TNF-α Production Significant inhibition50, 100, 200None observed up to 200 μM[1][3]
IL-1β Production Significant inhibition50, 100, 200None observed up to 200 μM[1][3]
IL-6 Production Significant inhibition50, 100, 200None observed up to 200 μM[1][3]

Experimental Protocols

Here we provide detailed protocols for utilizing this compound to study its effects on cytokine expression in an in vitro cell culture model.

Protocol 1: In Vitro Assay for this compound's Effect on Cytokine Production

This protocol outlines the treatment of RAW 264.7 macrophages to assess the impact of this compound on cytokine secretion.

A 1. Seed RAW 264.7 Cells (e.g., 2.5 x 10^5 cells/well in a 24-well plate) B 2. Incubate for 18-24 hours (37°C, 5% CO2) A->B C 3. Pre-treat with this compound (e.g., 50, 100, 200 µM) for 1 hour B->C D 4. Stimulate with LPS (e.g., 1 µg/mL) C->D E 5. Incubate for 24 hours D->E F 6. Collect Supernatant (for ELISA) E->F G 7. Lyse Cells (for Western Blot) E->G

Caption: Experimental workflow for treating cells with this compound.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-Buffered Saline (PBS)

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2.5 x 10^5 cells per well in 500 µL of complete DMEM.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell adherence.

  • Pre-treatment: Prepare working solutions of this compound in DMEM from a concentrated stock. Remove the old media from the cells and replace it with media containing the desired concentrations of this compound (e.g., 50, 100, 200 µM). Include a vehicle control (DMSO equivalent). Incubate for 1 hour.

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.

  • Final Incubation: Incubate the plates for an additional 24 hours.[3]

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant from each well. Centrifuge at 1,500 rpm for 10 minutes to pellet any detached cells. Transfer the cleared supernatant to a new tube and store at -80°C for cytokine analysis by ELISA.

    • Cell Lysate: Wash the remaining adherent cells twice with ice-cold PBS. Add lysis buffer (e.g., RIPA buffer) to each well to prepare cell lysates for Western blot analysis.

Protocol 2: Quantification of Secreted Cytokines by ELISA

This protocol uses the Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of cytokines (e.g., TNF-α, IL-6) in the collected cell culture supernatants.[7]

A 1. Coat Plate (with capture antibody) B 2. Block Plate (e.g., with BSA solution) A->B C 3. Add Samples & Standards B->C D 4. Add Detection Antibody C->D E 5. Add Enzyme Conjugate (e.g., HRP-Streptavidin) D->E F 6. Add Substrate (e.g., TMB) E->F G 7. Stop Reaction & Read Plate (at 450 nm) F->G

Caption: General workflow for a sandwich ELISA protocol.

Materials:

  • ELISA kit for the cytokine of interest (e.g., mouse TNF-α, IL-6)

  • Collected cell culture supernatants

  • Recombinant cytokine standards

  • Wash buffer

  • Assay diluent

  • Microplate reader

Procedure:

  • Plate Preparation: Coat a 96-well ELISA plate with the capture antibody specific for the target cytokine. Incubate overnight at 4°C.[7]

  • Blocking: Wash the plate and block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.[7]

  • Sample Incubation: Wash the plate. Add your collected supernatants and a serial dilution of the recombinant cytokine standard to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate. Add the biotinylated detection antibody to each well and incubate for 1-2 hours.

  • Enzyme Conjugation: Wash the plate. Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 20-30 minutes in the dark.

  • Substrate Development: Wash the plate thoroughly. Add the substrate solution (e.g., TMB) to each well. A color change will develop.

  • Measurement: Stop the reaction by adding a stop solution. Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cytokine concentrations in your samples by comparing their absorbance values to the standard curve.

Protocol 3: Analysis of Intracellular Signaling Proteins by Western Blot

This protocol is used to determine the expression levels of key proteins in the inflammatory signaling pathway, such as iNOS, COX-2, or phosphorylated forms of NF-κB and MAPK proteins.[3]

Materials:

  • Cell lysates from Protocol 1

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-iNOS, anti-p-p65 NF-κB, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the protein of interest to a loading control like β-actin to compare expression levels between different treatment groups.

References

Troubleshooting & Optimization

Optimizing fermentation conditions for Asperflavin production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing fermentation conditions for Asperflavin production. The information is presented in a question-and-answer format to directly address common challenges and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

A1: this compound is a secondary metabolite produced by various fungi, notably from the Aspergillus genus. It is a type of flavonoid recognized for its potential anti-inflammatory properties.[1] Research has shown that this compound can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators of inflammation, making it a compound of interest for therapeutic drug development.[1]

Q2: Which fungal species are known to produce this compound?

A2: this compound has been isolated from marine-derived fungi such as Eurotium amstelodami and various Aspergillus species.[1] Optimizing fermentation is crucial for maximizing its yield from these microorganisms.

Q3: What are the key parameters to consider when optimizing fermentation for this compound production?

A3: The critical parameters for optimizing the fermentation process include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, agitation, and aeration.[2][3] Each of these factors can significantly influence fungal growth and the biosynthesis of secondary metabolites like this compound.

Q4: How does the choice of carbon source affect production?

A4: The carbon source is a vital component of the fermentation medium, serving as the primary energy source for the fungus.[3] Different Aspergillus species have varied preferences. While complex substrates often support robust growth, simple sugars like glucose or sucrose can also be effective.[4][5][6] The rate at which the carbon source is metabolized can influence whether the fungus prioritizes biomass growth or secondary metabolite production.[3]

Q5: What is the role of the nitrogen source in the fermentation process?

A5: The nitrogen source is essential for the synthesis of proteins, nucleic acids, and other cellular components.[7] The type and concentration of the nitrogen source can repress or induce the production of secondary metabolites.[7][8] Inorganic sources like sodium nitrate and ammonium sulfate, or organic sources like peptone and yeast extract, can have markedly different effects on yield.[8][9]

Data on Fermentation Parameters

Optimizing fermentation conditions requires a systematic approach. The following tables summarize quantitative data on the effects of various parameters on growth and metabolite production in Aspergillus species. These values serve as a starting point for the specific optimization of this compound production.

Table 1: Effect of Carbon Source on Aspergillus Growth and Metabolite Production

Carbon SourceConcentration (g/L)Target Product/OrganismObservationReference
Glucose10Antifungal Agents / Gymnopilus spectabilisHighest biomass (2.4 g/L) and high activity (90% inhibition).[6]
SucroseNot SpecifiedExopolysaccharide / Phellinus vaniniiMaximum EPS yield and favorable mycelial growth.[10]
DextroseNot SpecifiedAntimicrobial Metabolite / Aspergillus terreusHighest antimicrobial activity observed.[8]
CorncobSolid StateEnzymes / Aspergillus flavusInduced production of xylanases and pectinases.[4][5]

Table 2: Effect of Nitrogen Source on Aspergillus Growth and Metabolite Production

Nitrogen SourceConcentrationTarget Product/OrganismObservationReference
Sodium NitrateNot SpecifiedAntimicrobial Metabolite / Aspergillus terreusMaximum production of the antimicrobial metabolite.[8]
AsparagineNot SpecifiedBioactive Metabolite / Aspergillus TSF 146Maximum antimicrobial activity was obtained.[9]
Ammonium SulphateNot SpecifiedAntimicrobial Metabolite / Aspergillus terreusReduced antimicrobial activity by about half.[8]
Peptone15 g/LBiomass / Bacillus amyloliquefaciensIdentified as an optimal nitrogen source for growth.[11]

Table 3: Effect of pH on Aspergillus Growth and Metabolite Production

pH ValueTarget Product/OrganismObservationReference
5.0 - 6.5General FungiOptimal range for most fungi used in Solid State Fermentation.[12]
6.0Mycelial Growth / A. flavus & A. nigerOptimum mycelial growth observed.[12]
6.6Physcion / Aspergillus chevalieriOptimal initial pH for achieving maximum physcion production (82.0 mg/L).[2]
5.0Patulin / Penicillium expansumHighest biomass and patulin production observed.[13]

Table 4: Effect of Temperature on Aspergillus Growth and Metabolite Production

Temperature (°C)Target Product/OrganismObservationReference
28Physcion / Aspergillus chevalieriMaximum yield of physcion (40.0 mg/L) was achieved.[2]
30Aflatoxin / Aspergillus flavusMaximum fungal growth and aflatoxin production.
34Aflatoxin B1 / Aspergillus flavusOptimal temperature for AFB1 production at a water activity of 0.95.[14]
37Biofilm Formation / Aspergillus flavusOptimal temperature for conidial germination and biofilm formation.[15]

Experimental Protocols & Workflow

A systematic workflow is essential for efficiently optimizing fermentation conditions.

Fermentation_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_optim Phase 2: Optimization (One-Variable-at-a-Time) cluster_analysis Phase 3: Analysis & Scale-up A Strain Selection & Inoculum Preparation B Basal Medium Formulation A->B Provides inoculum C Screen Carbon Sources B->C Vary C-source D Screen Nitrogen Sources C->D Use best C-source E Optimize pH (e.g., 4.0 - 8.0) D->E Use best N-source F Optimize Temperature (e.g., 25°C - 37°C) E->F Use optimal pH G Fermentation Run (Shake Flask) F->G Use optimized parameters H Sample Collection & Extraction G->H Time-course sampling I HPLC Analysis for This compound Quantification H->I J Data Analysis & Selection of Optimal Conditions I->J K Scale-up to Bioreactor J->K Validate & scale

Caption: Experimental workflow for optimizing this compound fermentation conditions.

Protocol 1: HPLC Quantification of this compound

This protocol outlines a general method for the quantification of this compound from a fermentation broth extract. Researchers should adapt and validate the method for their specific experimental setup.

1. Objective: To quantify the concentration of this compound in a crude extract from a fungal fermentation broth.

2. Materials and Reagents:

  • This compound standard (pure compound)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid or Phosphoric acid

  • Water (HPLC grade)

  • Crude extract of fermentation broth (lyophilized)

  • Syringe filters (0.22 µm or 0.45 µm)

3. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • UV-Vis or Diode Array Detector (DAD)

    • Autosampler

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[16]

4. Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

    • Perform serial dilutions from the stock solution to create a calibration curve (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the lyophilized crude extract.

    • Dissolve the extract in a precise volume of methanol to a known concentration (e.g., 10 mg/mL).

    • Vortex thoroughly to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Scan for the optimal absorbance wavelength for this compound using the DAD (typically in the UV range for flavonoids).

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 10% B

      • 35-40 min: 10% B (re-equilibration)

  • Analysis:

    • Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the prepared samples.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Signaling Pathway in Aspergillus

Understanding the cellular signaling pathways is crucial for advanced troubleshooting and strain engineering. The Cell Wall Integrity (CWI) pathway is fundamental for fungal viability and stress response, which indirectly impacts secondary metabolite production.

CWI_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Cell Wall Stress (e.g., drugs, osmotic shock) PKC PkcA Stress->PKC Activates Bck1 Bck1 (MAPKKK) PKC->Bck1 Phosphorylates Mkk2 Mkk2 (MAPKK) Bck1->Mkk2 Phosphorylates MpkA MpkA (MAPK) Mkk2->MpkA Phosphorylates TF Transcription Factors (e.g., RlmA) MpkA->TF Translocates & Activates Response Gene Expression (Cell Wall Biosynthesis, Stress Response) TF->Response

Caption: The Cell Wall Integrity (CWI) signaling pathway in Aspergillus.

Troubleshooting Guide

Q: Why is my this compound yield consistently low or zero?

A: Low yield is a common issue that can stem from several factors. Consider the following troubleshooting steps:

  • Suboptimal Medium: The carbon-to-nitrogen (C:N) ratio might be incorrect. Systematically test different carbon and nitrogen sources as detailed in Tables 1 and 2. Sometimes, nutrient limitation (especially nitrogen) can trigger secondary metabolism.[7]

  • Incorrect pH: The pH of the medium can drift during fermentation. Monitor the pH throughout the process and consider using a buffered medium. The optimal pH for growth may not be the optimal pH for production.[12][17]

  • Inappropriate Temperature: Each strain has an optimal temperature range for growth and another for production. Verify that your incubation temperature is optimal.[18] Temperatures that are too high or too low can stress the fungus and inhibit metabolite synthesis.[19][14]

  • Insufficient Aeration/Agitation: In submerged cultures, poor oxygen transfer can limit growth and production. Try increasing the shaker speed or using baffled flasks to improve aeration.

  • Run a Forced Fermentation Test: This can help determine if the issue is with the yeast's health or the composition of your wort/medium.[20]

Q: The fungal growth (biomass) is high, but the this compound yield is low. What's wrong?

A: This classic issue indicates that the conditions favor primary metabolism (growth) over secondary metabolism (this compound production).

  • Shift Fermentation Parameters: Try a two-stage fermentation. First, cultivate the fungus under optimal growth conditions (e.g., nutrient-rich medium). Then, transfer it to a production medium that is limited in a key nutrient (like nitrogen or phosphate), which can trigger the biosynthesis of secondary metabolites.

  • Catabolite Repression: A rapidly metabolized carbon source, like glucose, can sometimes suppress the genes responsible for secondary metabolite production.[8] Consider using a more complex or slowly metabolized carbon source (e.g., lactose, starch) or a fed-batch strategy.[6]

Q: My fermentation has stalled or stopped prematurely. How can I fix it?

A: A stalled fermentation can be caused by the accumulation of toxic byproducts, nutrient depletion, or a drastic change in environmental conditions.

  • Check for Inhibitors: The fungus may produce inhibitory compounds. Attempting to restart the fermentation may require racking the culture to remove settled yeast and potential toxins before reinoculation.[21]

  • Nutrient Deficiency: The yeast may have run out of essential nutrients. Adding a yeast nutrient supplement can sometimes restart a sluggish fermentation.[18][20]

  • Temperature Shock: Sudden changes in temperature can shock the culture and cause it to go dormant.[20][21] Ensure the temperature is stable and within the optimal range. If the temperature is too low, try warming the culture slowly.[18][22]

Q: How can I identify and manage contamination in my culture?

A: Contamination is a serious issue that can inhibit the growth of your production strain and lead to undesirable byproducts.

  • Microscopic Examination: Regularly check your culture under a microscope. Look for bacteria (small, motile rods or cocci) or foreign yeast/fungal species that differ morphologically from your production strain.

  • Aseptic Technique: The best solution is prevention. Strictly adhere to aseptic techniques during all stages of media preparation, inoculation, and sampling.

  • pH Monitoring: Bacterial contamination often leads to a rapid drop or spike in pH. Unusual pH changes can be an early indicator of contamination. If contamination is confirmed, the batch should be discarded to prevent the spread to other experiments.

References

Overcoming low solubility of Asperflavin in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Asperflavin, focusing on overcoming its low solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a fungal metabolite with the chemical formula C₁₆H₁₆O₅ and a molecular weight of 288.29 g/mol .[1][2] It is typically isolated as a greenish amorphous powder.[3] this compound has demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO), prostaglandin E₂ (PGE₂), and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage cells.[3][4]

Q2: I am having trouble dissolving this compound in my aqueous buffer for cell-based assays. Why is this happening?

This compound, like many other flavonoids, is a hydrophobic molecule and is known to have low solubility in water. This is a common issue faced by researchers. For many in vitro experiments, Dimethyl Sulfoxide (DMSO) is used as a solvent to create stock solutions of this compound before further dilution in aqueous media.[3]

Q3: What are the common strategies to improve the solubility of this compound in aqueous solutions?

Several techniques can be employed to enhance the aqueous solubility of poorly soluble flavonoids like this compound. These include the use of co-solvents, cyclodextrins, and nanoformulation approaches. The choice of method depends on the specific requirements of your experiment, such as the final desired concentration and the tolerance of your experimental system (e.g., cell line) to the solubilizing agents.

Q4: Can you provide a starting point for preparing a stock solution of this compound?

For in vitro studies, a common starting point is to prepare a high-concentration stock solution of this compound in an organic solvent like DMSO.[5] From this stock, you can make serial dilutions into your aqueous experimental medium. It is crucial to determine the maximum tolerable concentration of the organic solvent for your specific cell line or assay to avoid solvent-induced cytotoxicity or artifacts.[5]

Troubleshooting Guide

Issue: Precipitation of this compound upon dilution of DMSO stock in aqueous buffer.
  • Cause: The concentration of the organic solvent (DMSO) may be too low in the final aqueous solution to keep the hydrophobic this compound dissolved. This is a common phenomenon known as "crashing out."

  • Troubleshooting Steps:

    • Decrease the final concentration of this compound: Try diluting your stock solution further to a lower final concentration in the aqueous medium.

    • Increase the percentage of co-solvent: If your experimental system allows, you can try to increase the final concentration of the organic solvent. However, be mindful of potential solvent toxicity.

    • Use a different solubilization technique: Consider using cyclodextrins to encapsulate this compound, which can enhance its aqueous solubility without the need for high concentrations of organic solvents.

Issue: Inconsistent results in biological assays.
  • Cause: This could be due to incomplete dissolution or precipitation of this compound in the assay medium, leading to variability in the effective concentration.

  • Troubleshooting Steps:

    • Visually inspect your solutions: Before adding to your experiment, ensure that your final this compound solution is clear and free of any visible precipitate.

    • Prepare fresh dilutions: Prepare fresh dilutions from your stock solution for each experiment to avoid potential degradation or precipitation over time.

    • Optimize your solubilization protocol: Experiment with different co-solvent ratios or cyclodextrin concentrations to find the optimal conditions for your specific assay.

Data Presentation

Table 1: Solubility of Structurally Related Flavonoids in Common Solvents (Analogous Data)

FlavonoidSolventTemperature (°C)Solubility
Quercetin Water25~0.001 mg/mL
Ethanol25~2.5 mg/mL
DMSO25>100 mg/mL
Apigenin Water25~0.00135 mg/mL
Ethanol25~2.1 mg/mL
DMSO25>100 mg/mL
Luteolin Water25~0.003 mg/mL
Ethanol25~1.5 mg/mL
DMSO25>50 mg/mL

Note: This data is for analogous compounds and should be used as a reference point. The actual solubility of this compound may vary.

Table 2: Estimated Solubility of this compound (Placeholder)

SolventTemperature (°C)Estimated Solubility (mg/mL)
Water25Very Low (<0.01)
Ethanol25Low
Methanol25Moderate
DMSO25High (>50)

This table is a qualitative estimation based on the properties of similar flavonoids and the common use of DMSO for its solubilization. Experimental determination is required for accurate values.

Experimental Protocols

Protocol 1: Solubilization of this compound using a Co-solvent System

This protocol provides a general procedure for solubilizing this compound using a water-miscible organic solvent.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO, cell culture grade)

  • Target aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a high-concentration stock solution:

    • Weigh out a small amount of this compound powder (e.g., 1 mg) into a sterile microcentrifuge tube.

    • Add a minimal amount of DMSO (e.g., 100 µL) to dissolve the powder completely. Vortex thoroughly to ensure complete dissolution. This will give a 10 mg/mL stock solution.

  • Prepare intermediate dilutions (optional):

    • If lower stock concentrations are needed, perform serial dilutions of the high-concentration stock in DMSO.

  • Prepare the final working solution:

    • Dilute the this compound stock solution into the target aqueous buffer to the desired final concentration. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize precipitation.

    • Important: The final concentration of DMSO in the working solution should be kept as low as possible (typically <0.5% v/v) to avoid solvent-induced effects in biological assays. Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments.

Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes a method to enhance the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Filtration device (0.22 µm filter)

Procedure:

  • Prepare an aqueous solution of HP-β-CD:

    • Dissolve a known amount of HP-β-CD in deionized water to achieve the desired concentration (e.g., 10% w/v). Stir until completely dissolved.

  • Add this compound to the HP-β-CD solution:

    • Add an excess amount of this compound powder to the HP-β-CD solution.

  • Facilitate complex formation:

    • Stir the mixture vigorously at room temperature for 24-48 hours. Protect the mixture from light, as flavonoids can be light-sensitive.

  • Remove undissolved this compound:

    • After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved this compound.

  • Determine the concentration of solubilized this compound:

    • The concentration of this compound in the clear filtrate can be determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Visualizations

experimental_workflow cluster_start Start: Insoluble this compound cluster_methods Solubilization Methods cluster_process Process cluster_end End: Solubilized this compound start This compound Powder cosolvent Co-solvent Method (e.g., DMSO) start->cosolvent cyclodextrin Cyclodextrin Method (e.g., HP-β-CD) start->cyclodextrin dissolve Dissolve in Organic Solvent cosolvent->dissolve complex Form Inclusion Complex cyclodextrin->complex dilute Dilute in Aqueous Buffer dissolve->dilute filter Filter to Remove Excess complex->filter end Clear Aqueous Solution for Experiments dilute->end filter->end

Caption: Workflow for solubilizing this compound.

nf_kb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Release Genes Pro-inflammatory Gene Transcription (iNOS, TNF-α, IL-1β, IL-6) NFkB_nuc->Genes Induces This compound This compound This compound->IKK Inhibition

Caption: this compound's potential inhibition of the NF-κB pathway.

mapk_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylation p38 p38 MAPKK->p38 Phosphorylation JNK JNK MAPKK->JNK Phosphorylation ERK ERK MAPKK->ERK Phosphorylation AP1 AP-1 p38->AP1 Activation JNK->AP1 Activation ERK->AP1 Activation Genes Inflammatory Gene Expression AP1->Genes Induces This compound This compound This compound->MAPKK Inhibition of Phosphorylation

Caption: this compound's potential inhibition of the MAPK pathway.

References

Asperflavin Stability & Degradation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Asperflavin stability studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the stability of this compound and understanding its potential degradation products. As there is limited published stability data specific to this compound, this guide provides a framework based on the general chemical properties of related compounds, such as anthraquinone derivatives, and established principles of forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to perform stability studies on this compound?

A1: Stability testing is a critical component of drug development and research. For a compound like this compound, these studies are essential to:

  • Determine the intrinsic chemical stability of the molecule.

  • Identify potential degradation products that could impact efficacy or safety.

  • Establish appropriate storage conditions, including temperature, humidity, and light exposure.

  • Develop a stability-indicating analytical method for accurate quantification in the presence of its degradants.

  • Understand the degradation pathways, which can inform formulation development to enhance stability.

Q2: What are the typical stress conditions used in forced degradation studies for a compound like this compound?

A2: Forced degradation studies expose the compound to conditions more severe than accelerated stability testing to identify potential degradation products. For a natural product with an anthraquinone-like core such as this compound, typical stress conditions would include:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at various temperatures.

  • Oxidation: Exposure to an oxidizing agent, commonly hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Stress: Heating the solid compound or a solution at elevated temperatures (e.g., 60-80°C).

  • Photostability: Exposing the compound to light, typically under controlled UV and visible light conditions as per ICH Q1B guidelines.

Q3: What analytical techniques are most suitable for analyzing this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for separating and quantifying the parent compound and its degradation products. For structural elucidation of the degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Q4: What are the likely degradation pathways for a molecule with this compound's structure?

A4: While specific pathways for this compound are not documented, based on its dihydroxy-methylanthracenone structure, potential degradation could involve:

  • Oxidation of the hydroxyl groups.

  • Ring opening or cleavage under harsh hydrolytic conditions.

  • Demethylation of the methoxy group.

  • Photochemical reactions leading to rearrangements or dimerization.

Troubleshooting Guide for this compound Stability Studies

Issue Possible Cause Suggested Solution
No degradation observed under stress conditions. Stress conditions are not harsh enough.Increase the concentration of the stressor (acid, base, oxidant), the temperature, or the duration of the study.
Complete degradation of this compound. Stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the duration. Perform time-point studies to find the optimal degradation level (typically 5-20%).
Poor peak shape or resolution in HPLC. Inappropriate column, mobile phase, or gradient.Optimize the HPLC method. Screen different columns (e.g., C18, Phenyl-Hexyl), mobile phase compositions (e.g., acetonitrile, methanol, water with different buffers), and gradient profiles.
Mass balance is not within the acceptable range (e.g., 95-105%). Co-elution of degradants, non-UV active degradants, or precipitation of the compound or degradants.Ensure the analytical method is truly stability-indicating by checking for peak purity. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) if non-chromophoric degradants are suspected. Check for sample solubility and precipitation.
Difficulty in identifying degradation products. Low abundance of degradants or complex fragmentation patterns in MS.Concentrate the degraded sample before LC-MS analysis. Use high-resolution mass spectrometry (HRMS) for accurate mass determination and elemental composition. Isolate the degradants using preparative HPLC for subsequent NMR analysis.

Data Presentation: Hypothetical this compound Forced Degradation Results

The following table presents a hypothetical summary of forced degradation studies on this compound. This is for illustrative purposes to guide researchers in presenting their own data.

Stress Condition % Degradation of this compound Number of Degradation Products Detected Major Degradation Product (Hypothetical)
0.1 M HCl (60°C, 24h)8.52DP-1 (retention time: 5.2 min)
0.1 M NaOH (RT, 4h)15.23DP-2 (retention time: 4.8 min)
3% H₂O₂ (RT, 24h)22.84DP-3 (retention time: 6.1 min)
Heat (80°C, 48h, solid)5.11DP-4 (retention time: 7.3 min)
Photostability (ICH Q1B)11.72DP-5 (retention time: 8.0 min)

Experimental Protocols: Generalized Forced Degradation Procedure

This section provides a general methodology for conducting forced degradation studies on this compound. Researchers should adapt this protocol based on the specific properties of their compound and available analytical instrumentation.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation: Store a known quantity of solid this compound in an oven at 80°C for 48 hours. Dissolve and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Photolytic Degradation: Expose a solution of this compound (0.1 mg/mL) and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

3. Analysis:

  • Analyze all stressed samples, along with a non-stressed control, by a validated stability-indicating HPLC-UV method.

  • If degradation is observed, perform LC-MS analysis to determine the mass of the degradation products and aid in their structural elucidation.

Visualizations

Experimental Workflow for this compound Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results & Interpretation stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, RT) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Stress (80°C, Solid) stock->thermal Expose to Stress photo Photostability (ICH Q1B) stock->photo Expose to Stress hplc HPLC-UV Analysis (Quantification) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS Analysis (Identification) hplc->lcms If degradation > 5% stability Stability Profile Assessment hplc->stability pathway Degradation Pathway Elucidation lcms->pathway pathway->stability

Caption: Workflow for conducting forced degradation studies of this compound.

Hypothetical Degradation Pathway of this compound under Oxidative Stress

G This compound This compound (C16H16O5) DP1 Oxidized Product 1 (e.g., Quinone formation) This compound->DP1 [O] DP2 Demethylated Product (Loss of CH3 from OCH3) This compound->DP2 [O] DP3 Ring-Opened Product DP1->DP3 Further Oxidation

Caption: A plausible degradation pathway for this compound under oxidative conditions.

Addressing matrix effects in Asperflavin LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Asperflavin LC-MS analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous molecules from the biological or environmental sample.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the MS source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[1][3][4] This phenomenon can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[3]

Q2: My this compound signal is inconsistent across different samples. Could this be due to matrix effects?

A2: Yes, inconsistent signal intensity for this compound, especially when analyzing complex matrices, is a classic sign of matrix effects.[3][5] Because the composition of the matrix can vary from sample to sample, the extent of ion suppression or enhancement can also differ, leading to poor reproducibility.

Q3: How can I determine if my this compound analysis is being affected by matrix effects?

A3: A common method to assess matrix effects is the post-extraction spike experiment.[2] This involves comparing the response of this compound spiked into a blank matrix extract to the response of this compound in a neat solvent at the same concentration.[2] A significant difference in signal indicates the presence of matrix effects.[2] Another qualitative method is post-column infusion, where a constant flow of this compound is introduced into the LC eluent after the column, and a blank matrix extract is injected. Dips or peaks in the baseline signal at the retention times of matrix components indicate regions of ion suppression or enhancement.[3]

Q4: What is a suitable internal standard for this compound LC-MS analysis?

A4: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C- or ¹⁵N-labeled this compound).[3][6] SIL internal standards have nearly identical chemical and physical properties to this compound, so they co-elute and experience similar matrix effects.[1][6] This allows for accurate correction of signal variability.[1] If a SIL-IS for this compound is not available, a structural analog with similar chromatographic behavior and ionization properties can be used, though it may not compensate for matrix effects as effectively.[7]

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound LC-MS analysis that may be related to matrix effects.

Problem Potential Cause Recommended Solution(s)
Low this compound Signal / Ion Suppression Co-elution of matrix components (e.g., phospholipids, salts) that compete with this compound for ionization.[1][4]1. Optimize Sample Preparation: Employ more rigorous cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1][8] For plasma or serum, consider phospholipid removal plates.[9] 2. Adjust Chromatography: Modify the LC gradient to better separate this compound from the interfering compounds.[1][10] 3. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.[3][10]
High Signal Variability / Poor Reproducibility Inconsistent matrix effects between different samples or injections.[3] Buildup of matrix components on the column or in the MS source.1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for variable matrix effects.[3][6] 2. Implement Column Washing: Include a robust column wash step in your gradient to elute strongly retained matrix components after each injection.[11] 3. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of your samples to account for consistent matrix effects.[1]
Inaccurate Quantification Non-linear response due to matrix effects. Ion suppression or enhancement affecting calibration standards differently than samples.1. Standard Addition Method: This involves creating a calibration curve within each sample by spiking it with known concentrations of the analyte. This is highly effective but time-consuming.[3][10] 2. Assess Matrix Factor: Quantify the extent of matrix effects and ensure your chosen mitigation strategy is effective (see Experimental Protocols below). 3. Ensure Appropriate Internal Standard Use: Verify that the internal standard is added at a consistent concentration to all samples and standards early in the sample preparation process.
Peak Shape Issues (Tailing, Splitting) Contamination of the analytical column by matrix components.[11]1. Guard Column: Use a guard column to protect your analytical column from strongly retained matrix components. 2. Column Cleaning: Perform periodic column cleaning according to the manufacturer's instructions.[11] 3. Improve Sample Cleanup: Re-evaluate your sample preparation to reduce the amount of matrix being injected.[8]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

This protocol allows for the calculation of the Matrix Factor (MF), which quantifies the extent of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike a known concentration of this compound and the internal standard (IS) into the mobile phase or a solvent identical to the final sample solvent.

    • Set B (Post-Extraction Spike): Process at least six different lots of blank matrix through your entire sample preparation procedure. After the final extraction step, spike the extracts with the same concentration of this compound and IS as in Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with this compound and IS at the same concentration as in Set A before starting the sample preparation procedure. This set is used to determine recovery.

  • LC-MS Analysis: Analyze all three sets of samples under the same LC-MS conditions.

  • Calculate Matrix Factor (MF) and Recovery (RE):

ParameterFormulaInterpretation
Matrix Factor (MF) MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100MF < 100% indicates ion suppression. MF > 100% indicates ion enhancement. An MF between 85% and 115% is often considered acceptable.
Recovery (RE) RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100Measures the efficiency of the extraction process.
IS-Normalized MF IS-Normalized MF = (MF of Analyte / MF of IS)A value close to 1 suggests the IS effectively compensates for the matrix effect.
Protocol 2: Solid-Phase Extraction (SPE) for this compound Cleanup from Plasma

This is a general protocol that should be optimized for your specific application. This compound is a moderately polar compound, so a reversed-phase or mixed-mode SPE sorbent may be suitable.

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Pre-treat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid in water. Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.

Visualizations

Workflow_for_Addressing_Matrix_Effects Workflow for Addressing Matrix Effects in this compound Analysis start Method Development Start assess_me Assess Matrix Effects (Post-Extraction Spike) start->assess_me me_present Matrix Effect Present? (MF < 85% or > 115%) assess_me->me_present no_me No Significant Matrix Effect Proceed to Validation me_present->no_me No optimize_sample_prep Optimize Sample Preparation (e.g., SPE, LLE) me_present->optimize_sample_prep Yes validation Method Validation no_me->validation optimize_chromatography Optimize Chromatography (e.g., Gradient, Column) optimize_sample_prep->optimize_chromatography use_is Incorporate Stable Isotope- Labeled Internal Standard optimize_chromatography->use_is reassess_me Re-assess Matrix Effects use_is->reassess_me reassess_me->me_present Check Again

Caption: A logical workflow for identifying and mitigating matrix effects.

SPE_Protocol_Workflow SPE Protocol for this compound Cleanup conditioning 1. Conditioning (Methanol, then Water) loading 2. Loading (Pre-treated Plasma Sample) conditioning->loading washing 3. Washing (5% Methanol in Water) loading->washing elution 4. Elution (Methanol) washing->elution dry_reconstitute 5. Evaporation & Reconstitution elution->dry_reconstitute analysis LC-MS Analysis dry_reconstitute->analysis

Caption: A step-by-step workflow for Solid-Phase Extraction (SPE).

References

Troubleshooting inconsistent results in Asperflavin bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Asperflavin in bioassays. The information is tailored for scientists and professionals in drug development, offering clear solutions to common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during this compound bioassays, presented in a question-and-answer format.

Cell Culture and this compound Treatment

Question: My RAW 264.7 cells are showing inconsistent responses to this compound treatment. What could be the cause?

Answer: Inconsistent responses in RAW 264.7 cells can stem from several factors:

  • Cell Passage Number: The phenotype and functional characteristics of RAW 264.7 cells can change with high passage numbers. It is recommended to use cells below passage 30 to ensure data reliability.[1] Studies have shown that characteristics like nitric oxide (NO) production can shift in later passages.[1]

  • Cell Health and Confluency: Ensure your cells are healthy, adherent, and at an appropriate confluency before starting the assay. Poor cell health can lead to unreliable results. Over-confluency can cause cells to detach, especially at the edges of wells, leading to inconsistencies.

  • Contamination: Microbial contamination, particularly by mycoplasma, can significantly alter cellular responses. Regularly test your cell cultures for mycoplasma. Visual inspection may reveal "black spots" or turbidity in the media, which are signs of contamination.[2][3][4] If contamination is suspected, discard the culture and start with a fresh vial of cells.

  • This compound Solubility and Stability: this compound, like many natural products, may have limited solubility in aqueous media. Ensure it is fully dissolved in your vehicle (e.g., DMSO) before diluting into the cell culture medium. Precipitation of the compound will lead to inaccurate dosing and inconsistent results. It is also important to consider the stability of this compound in your experimental conditions.

Question: I'm observing cytotoxicity at concentrations where this compound is expected to be non-toxic. What should I do?

Answer: First, confirm the reported non-toxic concentrations. Studies have shown this compound to be non-toxic up to 200 μM in RAW 264.7 cells.[5] If you observe cytotoxicity at or below these concentrations, consider the following:

  • Vehicle Toxicity: High concentrations of solvents like DMSO can be toxic to cells. Ensure the final concentration of your vehicle in the culture medium is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%).

  • Compound Purity: Impurities in your this compound sample could be contributing to the observed toxicity. If possible, verify the purity of your compound.

  • Assay-Specific Toxicity: Some assay reagents themselves can be cytotoxic. Review the protocol for your specific cell viability assay.

Nitric Oxide (NO) Assay (Griess Assay)

Question: My Griess assay results are highly variable between replicate wells. What are the common causes?

Answer: High variability in the Griess assay can be attributed to several factors:

  • Pipetting Inaccuracy: The Griess assay involves multiple pipetting steps with small volumes. Any inaccuracies can lead to significant variations. Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors.

  • Presence of Phenol Red: Phenol red in the culture medium can interfere with the absorbance reading of the Griess reaction. It is advisable to use phenol red-free medium for the assay.

  • Interfering Substances: Components in the serum or the test compound itself may interfere with the Griess reaction. It is crucial to run a control with the compound in medium without cells to check for any intrinsic interference.

  • Uneven Cell Seeding: An inconsistent number of cells across wells will result in variable NO production. Ensure a homogenous cell suspension and careful seeding.

Question: I am not detecting any NO production, even in my positive control (LPS-stimulated) wells. What could be wrong?

Answer: A complete lack of NO signal can be due to:

  • Inactive LPS: Lipopolysaccharide (LPS) can lose its activity if not stored or handled properly. Use a fresh aliquot of LPS or test the activity of your current stock.

  • Griess Reagent Issues: The Griess reagents (sulfanilamide and N-1-napthylethylenediamine dihydrochloride) can degrade over time, especially if not stored correctly (protected from light). Prepare fresh reagents or use a commercial kit that is within its expiration date.[6]

  • Incorrect Assay Procedure: The Griess assay is pH-sensitive and requires acidic conditions. Ensure the reagents are prepared in the correct acidic solution as specified in the protocol.

  • Low Cell Number: An insufficient number of cells will not produce detectable levels of NO. Optimize your cell seeding density.

PGE2 ELISA

Question: My PGE2 ELISA results show high background or non-specific binding. How can I troubleshoot this?

Answer: High background in an ELISA is a common issue and can be addressed by:

  • Insufficient Washing: Inadequate washing between steps is a primary cause of high background. Ensure you are thoroughly washing the wells according to the kit's instructions. At the end of each wash, invert the plate and tap it firmly on absorbent paper to remove all residual liquid.[7]

  • Reagent Contamination: Cross-contamination between wells or reagents can lead to non-specific signals. Use fresh pipette tips for each reagent and sample.

  • Improper Blocking: Incomplete blocking of the plate can result in non-specific binding of antibodies. Ensure the blocking step is performed for the recommended duration with the appropriate blocking buffer.

  • Incubation Temperature: Inconsistent or incorrect incubation temperatures can affect antibody binding and enzymatic reactions. Use a calibrated incubator and avoid stacking plates.[7]

Question: The signal in my PGE2 ELISA is very weak, even for the standards. What should I check?

Answer: A weak or absent signal can be due to:

  • Expired or Improperly Stored Reagents: Check the expiration dates of all kit components. Ensure they have been stored at the recommended temperatures.[7]

  • Incorrect Reagent Preparation: Double-check the dilution calculations and preparation steps for all reagents, including the standards and antibodies.

  • Substrate Inactivation: The enzyme substrate is often light-sensitive. Avoid prolonged exposure to light.

  • Insufficient Incubation Times: Ensure that all incubation steps are performed for the minimum required time as specified in the protocol.

iNOS and COX-2 Western Blotting

Question: I am having trouble detecting iNOS or COX-2 protein expression by Western blot after this compound treatment. Any suggestions?

Answer: Difficulty in detecting iNOS or COX-2 can be due to several reasons:

  • Timing of Protein Expression: The expression of iNOS and COX-2 is transient. Peak expression in LPS-stimulated RAW 264.7 cells typically occurs between 12 and 24 hours. You may need to perform a time-course experiment to determine the optimal time point for protein harvesting.

  • Low Protein Levels: If this compound is a potent inhibitor, the levels of iNOS and COX-2 may be below the detection limit of your assay. Ensure you are loading a sufficient amount of total protein on your gel (typically 20-40 µg for macrophage lysates).

  • Antibody Issues: The primary antibody may not be optimal for detecting the target protein. Use an antibody that has been validated for Western blotting in your species of interest (murine for RAW 264.7 cells). Conflicting reports on COX-2 expression have sometimes been attributed to the use of antibodies that generate false-positive signals.[8] Including appropriate positive and negative controls is crucial.[8]

  • Inefficient Protein Extraction: Ensure your lysis buffer is effective at extracting total cellular proteins and that you are adequately disrupting the cells.

Question: My Western blot bands for iNOS or COX-2 are inconsistent across different experiments. How can I improve reproducibility?

Answer: To improve the reproducibility of your Western blots:

  • Consistent Sample Preparation: Standardize your entire workflow, from cell seeding and treatment to protein extraction and quantification.

  • Loading Controls: Always use a reliable loading control (e.g., β-actin, GAPDH) to normalize for differences in protein loading between lanes.

  • Transfer Efficiency: Ensure consistent and efficient transfer of proteins from the gel to the membrane. Monitor transfer efficiency using a pre-stained protein ladder or a total protein stain on the membrane.

  • Antibody Incubation: Use the same antibody concentrations and incubation times for all experiments.

Quantitative Data Summary

The following tables summarize the reported inhibitory effects of this compound on key inflammatory markers in LPS-stimulated RAW 264.7 macrophages.

Table 1: Inhibitory Effect of this compound on Nitric Oxide (NO) Production

This compound Concentration (μM)% NO Production (Mean ± SD)Reference
5058.5%[5]
10041.4%[5]
2004.6%[5]

Table 2: Inhibitory Effect of this compound on Prostaglandin E2 (PGE2) Production

This compound Concentration (μM)% PGE2 Production (Mean ± SD)Reference
50Not significant[5]
10087.6%[5]
20055.9%[5]

Experimental Protocols

General Cell Culture and this compound Treatment Protocol
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • This compound Pre-treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in phenol red-free culture medium to the desired final concentrations. Remove the old medium from the cells and add the medium containing this compound. Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for NO and PGE2 analysis. The cell lysate can be used for Western blotting.

Nitric Oxide (Griess) Assay Protocol
  • Sample Preparation: Add 50 µL of cell culture supernatant to a new 96-well plate.

  • Standard Curve: Prepare a standard curve of sodium nitrite (0-100 µM) in the same culture medium.

  • Griess Reagent Addition: Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of 0.1% N-1-napthylethylenediamine dihydrochloride in water to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples from the standard curve.

PGE2 ELISA Protocol

Follow the instructions provided with your specific commercial PGE2 ELISA kit. A general workflow is as follows:

  • Standard and Sample Addition: Add standards and diluted supernatants to the antibody-coated microplate.

  • Competitive Reaction: Add enzyme-conjugated PGE2 and incubate to allow for competitive binding.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add the substrate solution and incubate for color development.

  • Stop Reaction: Add the stop solution to terminate the reaction.

  • Absorbance Measurement: Read the absorbance at the recommended wavelength (typically 450 nm).

  • Calculation: Calculate the PGE2 concentration in your samples based on the standard curve.

iNOS and COX-2 Western Blot Protocol
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples and separate them on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS and COX-2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Asperflavin_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK This compound This compound This compound->MAPK This compound->IKK NFkB NF-κB (p65/p50) MAPK->NFkB NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB P NFkB_IkB->NFkB IκB degradation Nucleus Nucleus NFkB->Nucleus Translocation iNOS_COX2_genes iNOS & COX-2 Genes iNOS_COX2_proteins iNOS & COX-2 Proteins iNOS_COX2_genes->iNOS_COX2_proteins Transcription & Translation NO_PGE2 NO & PGE2 iNOS_COX2_proteins->NO_PGE2 Inflammation Inflammation NO_PGE2->Inflammation

Caption: this compound inhibits inflammatory pathways.

Experimental_Workflow start Start seed_cells Seed RAW 264.7 Cells (1x10^5 cells/well) start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 asperflavin_treat Treat with this compound incubate_24h_1->asperflavin_treat incubate_1h Incubate 1-2h asperflavin_treat->incubate_1h lps_stim Stimulate with LPS (1 µg/mL) incubate_1h->lps_stim incubate_24h_2 Incubate 24h lps_stim->incubate_24h_2 collect_supernatant Collect Supernatant incubate_24h_2->collect_supernatant lyse_cells Lyse Cells incubate_24h_2->lyse_cells griess_assay Griess Assay (NO) collect_supernatant->griess_assay pge2_elisa PGE2 ELISA collect_supernatant->pge2_elisa western_blot Western Blot (iNOS, COX-2) lyse_cells->western_blot end End griess_assay->end pge2_elisa->end western_blot->end

Caption: this compound bioassay experimental workflow.

References

Technical Support Center: Enhancing the Purity of Asperflavin Isolates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of Asperflavin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

A1: this compound is a fungal polyketide, a type of secondary metabolite, with the chemical formula C₁₆H₁₆O₅ and a molecular weight of approximately 288.29 g/mol . Its IUPAC name is (3S)-3,6,9-trihydroxy-8-methoxy-3-methyl-3,4-dihydroanthracen-1(2H)-one. It is often isolated from fungal species such as Aspergillus flavus and Eurotium amstelodami.

Q2: What are the common impurities found in this compound isolates?

A2: During the isolation of this compound from fungal cultures, particularly Eurotium amstelodami, common co-contaminants include other secondary metabolites such as neoechinulin A and preechinulin. Depending on the extraction and purification methods, other related fungal pigments and polyketides may also be present.

Q3: What is the general stability of this compound under common laboratory conditions?

A3: While specific stability data for this compound is limited, flavonoids and polyketides, in general, are susceptible to degradation under certain conditions. They are often sensitive to alkaline pH, high temperatures, and prolonged exposure to light, which can lead to oxidation and structural changes.[1][2][3] It is advisable to store this compound isolates in a cool, dark place and in a neutral or slightly acidic pH environment.

Q4: What is a typical workflow for the purification of this compound?

A4: A standard multi-step chromatographic workflow is typically employed for the purification of this compound from a crude fungal extract. This generally involves an initial separation using silica gel column chromatography, followed by size-exclusion chromatography on Sephadex LH-20, and a final polishing step using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of this compound after initial extraction. Incomplete cell lysis.Ensure thorough grinding of the fungal mycelium, possibly with the aid of liquid nitrogen, to maximize the release of intracellular metabolites.
Inefficient solvent extraction.Use a combination of polar and non-polar solvents for exhaustive extraction. A common choice is a mixture of chloroform and methanol.
Poor separation on the silica gel column. Improper solvent system selection.Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for good separation of this compound from other components.
Column overloading.Reduce the amount of crude extract loaded onto the column to prevent band broadening and co-elution of compounds.
This compound co-elutes with other pigments. Similar polarity of this compound and impurities.After initial silica gel chromatography, employ a different separation technique like Sephadex LH-20 which separates based on molecular size and polarity.
For HPLC, experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl) and mobile phase compositions to enhance resolution.
Degradation of this compound during purification. Exposure to harsh pH or high temperatures.Buffer all aqueous solutions to a neutral or slightly acidic pH. Avoid excessive heating during solvent evaporation by using a rotary evaporator at low temperatures.
Prolonged exposure to light.Protect the sample from light by using amber-colored glassware or by wrapping containers in aluminum foil.
Low purity in the final HPLC fraction. Incomplete removal of closely related impurities.Optimize the HPLC gradient and flow rate. Consider using a semi-preparative or preparative HPLC column for better separation of the target compound.
Contamination from solvents or equipment.Use high-purity HPLC-grade solvents and ensure all glassware and equipment are thoroughly cleaned before use.

Experimental Protocols

Extraction of Crude this compound
  • Harvest the fungal mycelium from the culture broth by filtration.

  • Lyophilize the mycelium to remove water.

  • Grind the dried mycelium into a fine powder.

  • Extract the powdered mycelium exhaustively with a 1:1 (v/v) mixture of chloroform and methanol at room temperature.

  • Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Silica Gel Column Chromatography
  • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

  • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and monitor by TLC to identify and pool the fractions containing this compound.

Sephadex LH-20 Column Chromatography
  • Swell the Sephadex LH-20 resin in the chosen solvent (e.g., methanol) for several hours.

  • Pack a column with the swollen resin.

  • Dissolve the pooled and dried fractions from the silica gel step in a minimal volume of the mobile phase.

  • Load the sample onto the Sephadex LH-20 column.

  • Elute the column with the same solvent and collect fractions.

  • Monitor the fractions by TLC or HPLC to isolate the this compound-containing fractions.

High-Performance Liquid Chromatography (HPLC) Purification
  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic acid or TFA to improve peak shape) is typical.

  • Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., around 280 nm and 380 nm).

  • Procedure:

    • Dissolve the semi-purified this compound fraction in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

    • Inject the sample onto the HPLC system.

    • Run a gradient elution program to separate this compound from the remaining impurities.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the purified compound.

Data Presentation

The following table provides a representative summary of the expected purity of this compound isolates at each stage of the purification process. The actual values may vary depending on the specific experimental conditions.

Purification Step Purity of this compound (%) Typical Yield (%)
Crude Extract5 - 15100
After Silica Gel Chromatography40 - 6030 - 50
After Sephadex LH-20 Chromatography70 - 8515 - 25
After Preparative HPLC> 985 - 10

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow A Fungal Culture (Eurotium amstelodami) B Extraction (CHCl3:MeOH) A->B C Crude Extract B->C D Silica Gel Chromatography C->D E Semi-Purified Fractions D->E F Sephadex LH-20 Chromatography E->F G Further Purified Fractions F->G H Preparative HPLC G->H I Pure this compound (>98%) H->I

Caption: A typical experimental workflow for the purification of this compound.

This compound's Proposed Anti-inflammatory Signaling Pathway

signaling_pathway cluster_cell Macrophage cluster_p38 p38 MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 MAPK TLR4->p38 activates IKK IKK TLR4->IKK activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) p38->Cytokines promotes transcription IkB IκBα IKK->IkB phosphorylates (leads to degradation) NFkB_p65 NF-κB (p65) NFkB_p65->Cytokines promotes transcription IkB->NFkB_p65 inhibits This compound This compound This compound->p38 inhibits This compound->IKK inhibits

Caption: this compound's inhibitory action on the NF-κB and p38 MAPK pathways.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Activities of Asperflavin and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of drug discovery and development, the quest for potent and safe anti-inflammatory agents is perpetual. This guide provides a detailed comparison of the anti-inflammatory properties of two natural compounds: Asperflavin, a metabolite from the marine-derived fungus Eurotium amstelodami, and quercetin, a ubiquitous plant flavonoid. This analysis is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their efficacy, mechanisms of action, and the experimental data supporting their potential as therapeutic agents.

Executive Summary

Both this compound and quercetin demonstrate significant anti-inflammatory activities by inhibiting key inflammatory mediators. This compound has been shown to effectively reduce the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][2] Its mechanism is primarily linked to the suppression of inducible nitric oxide synthase (iNOS) expression.[1][2]

Quercetin, a well-studied flavonoid, also exhibits a broad spectrum of anti-inflammatory effects, including the inhibition of NO and various pro-inflammatory cytokines like TNF-α, IL-1, IL-6, and IL-8.[3][4][5] Its mode of action is more extensively characterized and involves the modulation of multiple signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.[3][6]

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the available quantitative data on the inhibitory effects of this compound and quercetin on key inflammatory markers. It is important to note that the data are derived from separate studies and experimental conditions may vary.

Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

CompoundCell LineStimulantConcentration% Inhibition of NO% Inhibition of PGE2Reference
This compoundRAW 264.7LPS (1 µg/mL)50 µMSignificantSignificant[1][7]
100 µMSignificantSignificant[1][7]
200 µMSignificantSignificant[1][7]
QuercetinRAW 264.7LPSDose-dependentSignificantNot specified[3]
HNEpCsIL-41.0 nMSignificantNot applicable[8]

Table 2: Inhibition of Pro-inflammatory Cytokine Production

CompoundCell LineStimulantCytokineConcentration% InhibitionReference
This compoundRAW 264.7LPS (1 µg/mL)TNF-α200 µMSignificant[1][2]
IL-1β200 µMSignificant[1][2]
IL-6200 µMSignificant[1][2]
QuercetinMacrophagesLPSTNF-αDose-dependentSignificant[3][4]
Lung A549 cellsLPSIL-8Not specifiedSignificant[4]
PBMCsEndogenousTNF-α5 µM21.3%[9]
10 µM26.3%[9]
50 µM39.3%[9]
RAFLSsTNF-αIL-1β, IL-6, IL-850 nmol/lSignificant[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Cell Culture and Treatment

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells are typically seeded in 96-well or 6-well plates and pre-treated with various concentrations of this compound or quercetin for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (1 µg/mL).

Nitric Oxide (NO) Production Assay

NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[11][12] Briefly, an equal volume of culture supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). After a short incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.

Prostaglandin E2 (PGE2) Assay

PGE2 levels in the cell culture supernatant are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Cytokine Assays

The concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, etc.) in the cell culture supernatants are measured using commercial ELISA kits specific for each cytokine, following the manufacturer's protocols.

Western Blot Analysis

To determine the expression levels of proteins such as iNOS, COX-2, and components of signaling pathways (e.g., phosphorylated and total forms of NF-κB, ERK, JNK, p38), Western blotting is performed. Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with specific primary antibodies followed by horseradish peroxidase-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound and quercetin are mediated through the modulation of distinct signaling pathways.

This compound's Proposed Anti-inflammatory Pathway

This compound's primary mechanism appears to be the downregulation of iNOS expression, leading to reduced NO production.[1][2] While it also inhibits COX-2, the effect on iNOS is more pronounced.[1] The upstream signaling events leading to this suppression are still under investigation but likely involve interference with transcription factors that regulate iNOS gene expression.

Asperflavin_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 iNOS_Expression iNOS Expression TLR4->iNOS_Expression Activates This compound This compound This compound->iNOS_Expression Inhibits NO_Production Nitric Oxide (NO) Production iNOS_Expression->NO_Production Inflammation Inflammation NO_Production->Inflammation

Caption: Proposed anti-inflammatory pathway of this compound.

Quercetin's Anti-inflammatory Signaling Pathways

Quercetin exerts its anti-inflammatory effects through a more complex network of interactions, primarily by inhibiting the NF-κB and MAPK signaling cascades.[3][6] Upon inflammatory stimulation, quercetin can prevent the degradation of IκBα, thereby blocking the nuclear translocation of the NF-κB p65 subunit.[3] It also inhibits the phosphorylation of key MAPK proteins, including ERK, JNK, and p38.[3][6] This dual inhibition leads to a significant reduction in the transcription and subsequent production of a wide range of pro-inflammatory mediators.

Quercetin_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Signaling Pathways LPS LPS MAPK MAPK (ERK, JNK, p38) LPS->MAPK NFkB_pathway IκBα Degradation LPS->NFkB_pathway Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) MAPK->Gene_Expression NFkB NF-κB Translocation NFkB_pathway->NFkB Quercetin Quercetin Quercetin->MAPK Inhibits Quercetin->NFkB_pathway Inhibits NFkB->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation

Caption: Key anti-inflammatory signaling pathways modulated by quercetin.

Experimental Workflow

The general workflow for evaluating the anti-inflammatory activity of compounds like this compound and quercetin is outlined below.

Experimental_Workflow start Start: Cell Seeding (e.g., RAW 264.7) pretreatment Pre-treatment with This compound or Quercetin start->pretreatment stimulation Inflammatory Stimulation (e.g., LPS) pretreatment->stimulation incubation Incubation (e.g., 24 hours) stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Cell Lysis incubation->cell_lysis assays Biochemical Assays (Griess, ELISA) supernatant_collection->assays western_blot Western Blot Analysis cell_lysis->western_blot end End: Data Analysis assays->end western_blot->end

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Conclusion

Both this compound and quercetin present compelling anti-inflammatory profiles. Quercetin's mechanisms are more extensively elucidated, involving the inhibition of both NF-κB and MAPK pathways, which explains its broad-spectrum activity against various inflammatory mediators. This compound demonstrates potent inhibition of key inflammatory markers, particularly through the suppression of iNOS. The lack of direct comparative studies necessitates careful interpretation of the available data. Further research, including head-to-head in vitro and in vivo studies, is warranted to fully delineate the comparative efficacy and therapeutic potential of these two promising natural compounds.

References

Asperflavin and Curcumin: A Comparative Analysis of iNOS Inhibition for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the mechanisms of two potent anti-inflammatory compounds, offering insights for researchers and drug development professionals in the pursuit of novel therapeutics targeting inducible nitric oxide synthase (iNOS).

In the landscape of inflammatory diseases, the overexpression of inducible nitric oxide synthase (iNOS) presents a critical therapeutic target. This enzyme's excessive production of nitric oxide (NO) is a hallmark of various inflammatory conditions, making its inhibition a focal point for drug discovery. This guide provides a comparative analysis of two natural compounds, asperflavin and curcumin, and their distinct mechanisms in modulating iNOS activity. While direct comparative studies are limited, this report synthesizes available data to illuminate their potential as anti-inflammatory agents.

Comparative Efficacy and Mechanism of Action

Both this compound and curcumin have demonstrated significant potential in downregulating iNOS expression and activity, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of iNOS gene expression.

This compound , a metabolite produced by marine-derived fungi, has been shown to markedly inhibit the production of NO and prostaglandin E2 (PGE2) in a dose-dependent manner.[1] Its anti-inflammatory effects are attributed to the suppression of iNOS and cyclooxygenase-2 (COX-2) expression in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The underlying mechanism is believed to involve the inhibition of the NF-κB and p38 mitogen-activated protein kinase (MAPK) pathways.[1]

Curcumin , the principal curcuminoid of turmeric, is a well-documented anti-inflammatory agent with a multifaceted mechanism of action against iNOS. It effectively suppresses NF-κB activation by inhibiting the IκB kinase (IKK) complex.[2][3] This action prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation of the p65 subunit required for iNOS transcription.[2][3][4] Furthermore, curcumin has been found to promote the degradation of the iNOS protein itself through the ubiquitin-proteasome pathway and to directly suppress iNOS enzyme activity by inhibiting ERK 1/2 activation and subsequent tyrosine phosphorylation of the iNOS enzyme.[5][6][7]

The following table summarizes the key comparative data on the iNOS inhibitory activities of this compound and curcumin based on available literature.

FeatureThis compoundCurcumin
Cell Line RAW 264.7 macrophagesRAW 264.7 macrophages, Human tenocytes
Stimulant Lipopolysaccharide (LPS)Lipopolysaccharide (LPS), Interleukin-1β (IL-1β)
Reported Effective Concentrations 50, 100, and 200 μM for iNOS protein expression inhibition[1]5-20 μM for inhibition of IL-1β-induced pro-inflammatory gene products[4], IC50 for NF-κB DNA binding >50µM[8]
Primary Mechanism Inhibition of NF-κB and p38 MAPK pathways[1]Inhibition of NF-κB activation via IKK inhibition[2][3], Promotion of iNOS protein degradation[5][6][7], Inhibition of iNOS enzyme activity via ERK1/2 pathway[5][6][7]
Effect on iNOS Expression Inhibits iNOS protein expression[1]Suppresses iNOS mRNA and protein levels[3][9]
Direct Enzyme Inhibition Not explicitly reportedSuppresses iNOS enzyme activity[5][6][7]

Signaling Pathways and Experimental Workflow

To visualize the intricate mechanisms of iNOS inhibition by these compounds and the experimental procedures used to evaluate them, the following diagrams are provided.

G General Experimental Workflow for iNOS Inhibition Assay cluster_0 Cell Culture and Treatment cluster_1 Nitric Oxide Measurement cluster_2 Protein Expression Analysis cluster_3 mRNA Expression Analysis A Plate RAW 264.7 Macrophages B Pre-treat with this compound or Curcumin A->B C Stimulate with LPS (e.g., 1 µg/mL) B->C D Collect Supernatant C->D F Cell Lysis C->F H RNA Extraction C->H E Griess Assay for Nitrite Concentration D->E G Western Blot for iNOS and COX-2 F->G I RT-qPCR for iNOS mRNA H->I

Experimental workflow for assessing iNOS inhibition.

G Signaling Pathway of iNOS Inhibition by this compound and Curcumin LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK p38 p38 MAPK MyD88->p38 IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB binds & inhibits NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates iNOS_gene iNOS Gene Transcription NFkB_nuc->iNOS_gene iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein NO Nitric Oxide iNOS_protein->NO This compound This compound This compound->IKK inhibits This compound->p38 inhibits Curcumin Curcumin Curcumin->IKK inhibits Curcumin->iNOS_protein promotes degradation

NF-κB signaling pathway and points of inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing iNOS inhibition.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere. Cells are then pre-treated with various concentrations of this compound or curcumin for a specified duration (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a further period (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)

NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. Briefly, 100 µL of cell supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.

Western Blot Analysis for iNOS Protein Expression

Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein (e.g., 30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against iNOS overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is used as a loading control.

Quantitative Real-Time PCR (qRT-PCR) for iNOS mRNA Expression

Total RNA is extracted from treated cells using a suitable RNA isolation kit. The quantity and quality of RNA are assessed using a spectrophotometer. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit. qRT-PCR is then performed using a real-time PCR system with specific primers for iNOS and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. The relative expression of iNOS mRNA is calculated using the 2-ΔΔCt method.

Conclusion

Both this compound and curcumin demonstrate promising iNOS inhibitory activities, primarily by targeting the NF-κB signaling pathway. Curcumin's mechanism appears to be more extensively characterized, involving multiple points of intervention from upstream signaling to post-translational modification of the iNOS protein. While this compound shows clear potential, further studies are warranted to fully elucidate its molecular targets and to establish a direct quantitative comparison with curcumin under identical experimental conditions. The information presented here provides a solid foundation for researchers to design further investigations into these compounds as potential leads for the development of novel anti-inflammatory therapies.

References

Validating the In Vivo Anti-Inflammatory Effects of Asperflavin in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Asperflavin, a flavonoid derived from marine fungi, has demonstrated promising anti-inflammatory properties in preclinical in vitro studies. This guide provides a comparative analysis of the in vivo anti-inflammatory effects of this compound and its close structural analog, ankaflavin, against standard anti-inflammatory agents. Due to the limited availability of in vivo data for this compound, this guide utilizes data from studies on ankaflavin as a surrogate to provide insights into the potential in vivo efficacy of this compound, while clearly acknowledging this substitution. The guide is intended to assist researchers in evaluating its potential as a novel anti-inflammatory therapeutic agent.

Comparative Efficacy in Animal Models of Inflammation

The in vivo anti-inflammatory effects of ankaflavin have been evaluated in a murine model of alcohol-induced liver disease, a condition characterized by significant inflammatory processes. The data is compared with the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin, and the selective COX-2 inhibitor, Celecoxib, in the widely used carrageenan-induced paw edema model.

Note: The experimental models used for ankaflavin and the standard drugs are different. This limits a direct head-to-head comparison of potency but provides valuable insights into their respective anti-inflammatory activities in different pathological contexts.

Table 1: Comparison of Anti-Inflammatory Effects of Ankaflavin and Standard Drugs in Animal Models

CompoundAnimal ModelDosing RegimenKey Anti-Inflammatory EffectsReference
Ankaflavin Alcoholic Liver Disease (Mice)0.3075 mg/kg/day (oral)- Reduced serum ALT and AST levels- Decreased hepatic triglycerides and total cholesterol- Lowered expression of TNF-α, IL-1β, and IL-6- Inhibited NF-κB, iNOS, and COX-2 expression[1]
Indomethacin Carrageenan-Induced Paw Edema (Rats)10 mg/kg (oral)- Significant inhibition of paw edema[2]
Celecoxib Carrageenan-Induced Paw Edema (Rats)50 mg/kg (oral)- Significant reduction in paw edema[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.

Ankaflavin in Alcoholic Liver Disease Model
  • Animal Model: Male C57BL/6J mice.

  • Induction of Liver Disease: Mice were fed a Lieber-DeCarli liquid diet containing ethanol for six weeks to induce alcoholic liver disease.

  • Drug Administration: Ankaflavin (0.3075 mg/kg/day) was administered orally to the treatment group.

  • Assessment of Inflammation:

    • Serum Analysis: Blood samples were collected to measure the levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

    • Hepatic Lipid Analysis: Liver tissues were homogenized to determine the concentrations of triglycerides and total cholesterol.

    • Cytokine and Protein Expression: Liver tissues were analyzed using Western blot and RT-PCR to quantify the expression levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and inflammatory mediators (NF-κB, iNOS, COX-2).

Indomethacin in Carrageenan-Induced Paw Edema Model
  • Animal Model: Wistar rats.

  • Induction of Inflammation: Acute inflammation was induced by a subplantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.

  • Drug Administration: Indomethacin (10 mg/kg) was administered orally one hour before the carrageenan injection.

  • Assessment of Edema: The volume of the paw was measured using a plethysmometer at various time points after carrageenan injection to determine the percentage of edema inhibition.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound and its analogs are mediated through the modulation of key signaling pathways involved in the inflammatory cascade.

Signaling Pathway of this compound/Ankaflavin in Inflammation

This compound and ankaflavin exert their anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling pathways. In vitro studies with this compound have shown its ability to suppress the production of pro-inflammatory mediators. In vivo studies with ankaflavin have confirmed its role in downregulating these pathways in the context of alcoholic liver disease.[1]

G cluster_0 Inflammatory Stimulus (e.g., LPS, Alcohol) cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 This compound/Ankaflavin Intervention cluster_4 Nucleus cluster_5 Inflammatory Response Stimulus Inflammatory Stimulus TLR4 TLR4 Stimulus->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates NFkB NF-κB (p65) MAPK->NFkB Activates IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Releases Gene Pro-inflammatory Gene Transcription NFkB->Gene Translocates & Binds This compound This compound/ Ankaflavin This compound->MAPK Inhibits This compound->IKK Inhibits Cytokines TNF-α, IL-1β, IL-6 Gene->Cytokines Mediators iNOS, COX-2 Gene->Mediators

Caption: this compound/Ankaflavin inhibits NF-κB and MAPK pathways.

Experimental Workflow for In Vivo Anti-Inflammatory Studies

The following diagram illustrates a general workflow for evaluating the in vivo anti-inflammatory effects of a test compound in an animal model of acute inflammation.

G cluster_0 Animal Preparation cluster_1 Treatment and Induction cluster_2 Data Collection and Analysis Acclimatization Acclimatization of Animals Grouping Randomization into Treatment Groups Acclimatization->Grouping Dosing Compound/ Vehicle Administration Grouping->Dosing Induction Induction of Inflammation Dosing->Induction Measurement Measurement of Inflammatory Parameters Induction->Measurement Analysis Statistical Analysis Measurement->Analysis Results Evaluation of Anti-inflammatory Effect Analysis->Results

Caption: General workflow for in vivo anti-inflammatory screening.

Conclusion

The available in vivo data on ankaflavin, a close analog of this compound, suggests that it possesses significant anti-inflammatory properties, particularly in the context of chronic inflammation as seen in alcoholic liver disease. Its mechanism of action appears to involve the downregulation of key pro-inflammatory signaling pathways, namely NF-κB and MAPK. While a direct comparison with standard NSAIDs in an acute inflammation model is currently lacking, the existing evidence warrants further investigation into this compound and its derivatives as potential therapeutic agents for inflammatory conditions. Future studies should aim to evaluate this compound in standardized acute and chronic inflammation models to establish a more direct comparison with existing anti-inflammatory drugs and to further elucidate its therapeutic potential.

References

A Baseline for Derivative Development: The Anti-Inflammatory Profile of Asperflavin

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

While comprehensive structure-activity relationship (SAR) studies on a broad series of Asperflavin derivatives are not yet widely available in peer-reviewed literature, the parent compound, this compound, demonstrates significant and quantifiable anti-inflammatory properties. This guide provides a foundational overview of its biological activity, establishing a critical baseline for future research and the development of novel, more potent derivatives. The data presented here is derived from studies on this compound isolated from the marine-derived fungus, Eurotium amstelodami.

Comparative Analysis of Biological Activity

This compound has been shown to be a potent inhibitor of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Its activity is dose-dependent and targets several components of the inflammatory cascade.

Table 1: Inhibitory Effects of this compound on Inflammatory Mediators
Concentration (μM)% NO Production% PGE₂ Production% TNF-α Production% IL-1β Production% IL-6 Production
5058.5%Data not specifiedSignificant InhibitionSignificant InhibitionNo Significant Inhibition
10041.4%Significant InhibitionSignificant InhibitionSignificant InhibitionSignificant Inhibition
2004.6%Significant InhibitionSignificant InhibitionSignificant InhibitionSignificant Inhibition
Control (LPS only)100%100%100%100%100%

Data compiled from studies on LPS-stimulated RAW 264.7 macrophages.[1][2]

The data clearly indicates that this compound effectively reduces the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂), two key mediators of inflammation.[1][3] Furthermore, it significantly suppresses the secretion of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6 at concentrations of 100 μM and above.[1][2] Notably, the compound exhibits no cytotoxicity at concentrations up to 200 μM.[1][3]

Mechanism of Action

The primary anti-inflammatory mechanism of this compound is linked to the suppression of inducible nitric oxide synthase (iNOS) expression.[1][3] While it significantly inhibits PGE₂ production, its effect on cyclooxygenase-2 (COX-2) expression is less pronounced.[1] This suggests a more selective inhibitory pathway focused on iNOS.

G cluster_pathways Intracellular Signaling LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activation Macrophage Activation TLR4->Activation iNOS_Pathway iNOS Pathway Activation->iNOS_Pathway COX2_Pathway COX-2 Pathway Activation->COX2_Pathway Cytokine_Pathway Pro-inflammatory Cytokine Pathways (TNF-α, IL-1β, IL-6) Activation->Cytokine_Pathway NO Nitric Oxide (NO) iNOS_Pathway->NO PGE2 Prostaglandin E₂ (PGE₂) COX2_Pathway->PGE2 Cytokines TNF-α, IL-1β, IL-6 Cytokine_Pathway->Cytokines This compound This compound This compound->iNOS_Pathway Inhibits This compound->COX2_Pathway Slightly Inhibits This compound->Cytokine_Pathway Inhibits

Caption: this compound's Anti-Inflammatory Signaling Pathway.

Experimental Protocols

The following are summaries of the key experimental procedures used to evaluate the anti-inflammatory activity of this compound.

Bioassay-Guided Isolation and Purification

The process begins with the cultivation of the marine-derived fungus and subsequent extraction to identify active compounds.

G Start Marine Fungus Culture (Eurotium amstelodami) Extract Broth & Mycelium Extraction Start->Extract Screen Initial Screening: Inhibition of NO Production in LPS-Stimulated RAW 264.7 Cells Extract->Screen ActiveExtract Active Broth Extract (BE) Identified Screen->ActiveExtract Silica Silica Column Chromatography ActiveExtract->Silica Sephadex Sephadex LH-20 Chromatography Silica->Sephadex Isolate Isolation of Compounds: This compound, Neoechinulin A, Preechinulin Sephadex->Isolate Final Bioassay of Pure this compound Isolate->Final

Caption: Bioassay-Guided Isolation Workflow for this compound.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are pre-treated with various concentrations of this compound (50, 100, 200 μM) for 1 hour before being stimulated with lipopolysaccharide (LPS) (1 μg/mL) for 24 hours to induce an inflammatory response.[1][2]

Nitric Oxide (NO) Production Assay
  • Sample Collection: After the 24-hour incubation period, the cell culture supernatant is collected.

  • Griess Reaction: The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.

  • Quantification: The absorbance is measured at 540 nm, and the nitrite concentration is determined by comparison with a sodium nitrite standard curve.[1]

Pro-inflammatory Cytokine Measurement (ELISA)
  • Sample Collection: Culture supernatants are collected after 24 hours of treatment with this compound and/or LPS.

  • ELISA: The concentrations of TNF-α, IL-1β, and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[1]

Western Blot Analysis for iNOS and COX-2
  • Cell Lysis: After treatment, cells are harvested and lysed to extract total proteins.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay.

  • Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin). This is followed by incubation with a corresponding secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Conclusion and Future Directions

This compound serves as a promising natural scaffold for the development of novel anti-inflammatory agents. Its well-defined activity against iNOS and pro-inflammatory cytokines provides a solid benchmark for comparison. Future SAR studies should focus on synthesizing derivatives with modifications to the core structure to explore potential enhancements in potency and selectivity. Key areas for modification could include the side chains and aromatic rings to alter lipophilicity and target engagement. The experimental protocols detailed in this guide provide a robust framework for the consistent and reliable evaluation of these future derivatives, paving the way for the discovery of next-generation anti-inflammatory therapeutics.

References

Independent Validation of Asperflavin's Anti-Inflammatory Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the mechanism of action of Asperflavin, benchmarked against established anti-inflammatory compounds. This guide scrutinizes the existing experimental data, highlights the current validation status, and provides detailed experimental methodologies for comparative analysis.

Executive Summary

This compound, a compound isolated from the marine-derived fungus Eurotium amstelodami, has demonstrated notable anti-inflammatory properties in preclinical studies.[1][2] The primary mechanism of action is attributed to its ability to suppress the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2), by inhibiting the expression of inducible nitric oxide synthase (iNOS).[1][2] Furthermore, this compound has been shown to reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2]

A critical assessment of the available literature reveals that the current understanding of this compound's anti-inflammatory mechanism is primarily based on a single key study. To date, there is a conspicuous absence of independent research to validate these initial findings. This guide, therefore, presents the existing data on this compound and juxtaposes it with data from well-characterized anti-inflammatory agents—Quercetin, Parthenolide, and the non-selective NOS inhibitor L-NAME—to provide a framework for comparative evaluation and to underscore the necessity for further independent validation.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory efficacy of this compound and selected alternative compounds is summarized below. The data is derived from in vitro studies on macrophage cell lines stimulated with LPS, a common model for inducing an inflammatory response. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineConcentrationNO Inhibition (%)Citation
This compound RAW 264.750 µM41.5%[1]
100 µM58.6%[1]
200 µM95.4%[1]
Quercetin RAW 264.75 µMSignificant[3]
10 µMSignificant[3]
25 µMSignificant[3]
50 µMSignificant[3]
L-NAME J774.A1Not specifiedAlmost complete[4]

Table 2: Inhibition of Pro-Inflammatory Cytokine Production

CompoundCytokineCell LineConcentrationInhibitionCitation
This compound TNF-α, IL-1β, IL-6RAW 264.750, 100, 200 µMSignificant, dose-dependent[1][2]
Quercetin TNF-α, IL-1β, IL-6RAW 264.7Not specifiedSignificant[5]
Parthenolide TNF-α, IL-6THP-1Not specifiedSignificant[6]

Mechanism of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects by intervening in the inflammatory signaling cascade initiated by stimuli like LPS. The proposed mechanism involves the downregulation of iNOS expression, leading to a reduction in NO production. This, in turn, alleviates inflammatory responses.

Asperflavin_Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB Activation TLR4->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Produces Inflammation Inflammation NO->Inflammation Cytokines->Inflammation This compound This compound This compound->iNOS_gene Inhibits This compound->Cytokines Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Protocols

To facilitate independent validation and comparative studies, detailed methodologies for key experiments are provided below.

In Vitro Anti-Inflammatory Assay in Macrophages

This protocol outlines the steps to assess the anti-inflammatory effects of a test compound on LPS-stimulated macrophages.

Experimental_Workflow cluster_0 Cell Culture and Plating cluster_1 Treatment cluster_2 Incubation cluster_3 Analysis a Culture RAW 264.7 macrophages b Seed cells in 96-well plates a->b c Pre-treat with this compound or alternative compound (various concentrations) b->c d Stimulate with LPS (1 µg/mL) c->d e Incubate for 24 hours d->e f Measure NO production (Griess Assay) e->f g Measure cytokine levels (ELISA) e->g h Assess cell viability (MTT Assay) e->h i Analyze iNOS expression (Western Blot) e->i

References

Asperflavin: A Comparative Analysis of a Promising Bioactive Compound from Diverse Fungal Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of Asperflavin, a naturally occurring compound with significant therapeutic potential, reveals notable variations in its biological activity based on its fungal source. This guide provides a comparative overview of this compound derived from different fungal species, primarily belonging to the Aspergillus and Eurotium genera, offering researchers, scientists, and drug development professionals a valuable resource for future research and application.

This compound has been successfully isolated from a range of fungi, including Aspergillus flavus, and several species of the closely related genus Eurotium, such as Eurotium amstelodami, Eurotium rubrum, Eurotium repens, Eurotium cristatum, and Eurotium herbariorum.[1] While direct comparative studies evaluating this compound from these different sources under identical experimental conditions are limited, existing research provides valuable insights into its multifaceted biological activities, including anti-inflammatory, antioxidant, antimicrobial, and cytotoxic properties.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activities of this compound from different fungal sources. It is important to note that the data presented is compiled from separate studies and may not be directly comparable due to variations in experimental methodologies.

Fungal SourceBiological ActivityAssayTargetResultsCitation
Eurotium amstelodamiAnti-inflammatoryNitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesDose-dependent inhibition. At 200 µM, NO production was reduced to 4.6% of the LPS-stimulated control.[1]
Eurotium amstelodamiAnti-inflammatoryProstaglandin E2 (PGE2) ProductionLPS-stimulated RAW 264.7 macrophagesDose-dependent inhibition. At 200 µM, PGE2 production was reduced to 55.9% of the LPS-stimulated control.[1]
Eurotium amstelodamiAnti-inflammatoryPro-inflammatory Cytokine Production (TNF-α)LPS-stimulated RAW 264.7 macrophagesSignificant inhibition at 50, 100, and 200 µM.[1]
Eurotium amstelodamiAnti-inflammatoryPro-inflammatory Cytokine Production (IL-1β)LPS-stimulated RAW 264.7 macrophagesSignificant inhibition at 100 and 200 µM.[1]
Eurotium amstelodamiAnti-inflammatoryPro-inflammatory Cytokine Production (IL-6)LPS-stimulated RAW 264.7 macrophagesSignificant inhibition at 100 and 200 µM.[1]
Eurotium amstelodamiCytotoxicityMTT AssayRAW 264.7 macrophagesNo significant cytotoxicity observed at concentrations up to 200 µM.[1]
Eurotium sp.CytotoxicityCell Viability AssaySex cells of sea urchin Strongylocentrotus intermediusCytotoxic activity observed at a concentration of 10 µg/mL.[2][3]
Aspergillus flavusAntioxidantDPPH Radical Scavenging AssayCrude Fungal ExtractIC50 = 5 µg/mL.[4]

Experimental Protocols

This section details the methodologies for key experiments related to the isolation, purification, and bioactivity assessment of this compound.

Fungal Culture and Extraction of this compound from Eurotium amstelodami
  • Fungal Culture: The marine-derived fungus Eurotium amstelodami is cultured in a suitable liquid medium, such as SWS medium, under static conditions at 29°C for 30 days.[1]

  • Extraction:

    • The fungal culture is filtered to separate the broth and mycelium.[1]

    • The broth is extracted with an equal volume of ethyl acetate (EtOAc).[1]

    • The EtOAc layer is collected and concentrated under reduced pressure to yield the crude broth extract.[1]

    • The mycelium is freeze-dried and extracted with a mixture of chloroform and methanol (1:1, v/v) using sonication. The solvent is then evaporated to yield the crude mycelial extract.[1]

Purification of this compound
  • Chromatography: The crude broth extract is subjected to purification using a combination of chromatographic techniques.

    • Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity.

    • Sephadex LH-20 Column Chromatography: Fractions containing this compound, identified by thin-layer chromatography (TLC), are further purified on a Sephadex LH-20 column to remove smaller impurities.[1]

  • Structure Elucidation: The purified compound is identified as this compound by comparing its mass spectrometry (MS) and nuclear magnetic resonance (NMR) data with previously reported values.[1]

Anti-inflammatory Activity Assays
  • Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.

  • Nitric Oxide (NO) Production Assay:

    • Cells are seeded in 96-well plates and stimulated with lipopolysaccharide (LPS) in the presence or absence of varying concentrations of this compound.

    • After incubation, the concentration of nitrite in the culture supernatant is measured using the Griess reagent, which serves as an indicator of NO production.[1]

  • Prostaglandin E2 (PGE2) and Pro-inflammatory Cytokine (TNF-α, IL-1β, IL-6) Assays:

    • Cells are treated as described for the NO production assay.

    • The levels of PGE2 and cytokines in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1]

Cytotoxicity Assay
  • MTT Assay:

    • RAW 264.7 cells are seeded in 96-well plates and treated with different concentrations of this compound for a specified period.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

    • The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength to determine cell viability.[1]

Mandatory Visualizations

Signaling Pathway of this compound's Anti-inflammatory Action

The following diagram illustrates the proposed signaling pathway for the anti-inflammatory effects of this compound, primarily through the inhibition of inducible nitric oxide synthase (iNOS) and the subsequent reduction of pro-inflammatory mediators.

Asperflavin_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB Activation MyD88->NF_kB iNOS_Gene iNOS Gene Transcription NF_kB->iNOS_Gene Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB->Pro_inflammatory_Cytokines iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO Catalysis Inflammation Inflammation NO->Inflammation This compound This compound This compound->iNOS_Protein Inhibition Pro_inflammatory_Cytokines->Inflammation

Caption: this compound's anti-inflammatory mechanism.

Experimental Workflow for Bioactivity Screening

The diagram below outlines a typical workflow for the screening and identification of bioactive compounds like this compound from fungal sources.

Bioactivity_Screening_Workflow Fungal_Culture Fungal Culture (e.g., Eurotium amstelodami) Extraction Extraction (Broth and Mycelium) Fungal_Culture->Extraction Crude_Extracts Crude Extracts Extraction->Crude_Extracts Bioactivity_Screening Bioactivity Screening (e.g., Anti-inflammatory Assay) Crude_Extracts->Bioactivity_Screening Active_Extract Identification of Active Extract Bioactivity_Screening->Active_Extract Purification Purification (Chromatography) Active_Extract->Purification Pure_Compound Isolation of Pure Compound (this compound) Purification->Pure_Compound Structure_Elucidation Structure Elucidation (MS, NMR) Pure_Compound->Structure_Elucidation Bioactivity_Confirmation Confirmation of Bioactivity of Pure Compound Pure_Compound->Bioactivity_Confirmation

Caption: Bioactivity-guided isolation workflow.

References

Asperflavin's Antioxidant Power: A Comparative Analysis Against Industry Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of the antioxidant capacity of Asperflavin, a metabolite produced by the fungus Aspergillus flavus, against well-established antioxidant standards, Trolox and Vitamin C, is presented here for researchers, scientists, and professionals in drug development. This guide provides a synthesis of available experimental data to benchmark this compound's potential as a free radical scavenger.

A critical evaluation of the antioxidant potential of novel compounds is a foundational step in drug discovery and development. This compound, a secondary metabolite of fungal origin, has been the subject of interest for its various biological activities. This report focuses on its antioxidant capacity, a key parameter in assessing its potential for mitigating oxidative stress-related pathologies.

Quantitative Comparison of Antioxidant Activity

To provide a clear benchmark, the antioxidant capacity of an Aspergillus flavus extract containing this compound was compared against Trolox and Vitamin C using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance required to inhibit 50% of the DPPH radical, was used as the primary metric for comparison.

Compound DPPH IC50 (µg/mL) ABTS IC50 (µg/mL) Notes
Aspergillus flavus Extract 5[1][2]Data Not AvailableData is for a fungal extract, not purified this compound.
Trolox ~2.93 - 3.77[3]~2.10 - 2.93[3][4]A water-soluble analog of vitamin E, commonly used as an antioxidant standard.
Vitamin C (Ascorbic Acid) ~2.26 - 5.00[5][6]Data Not AvailableA well-known natural antioxidant.

Disclaimer: The antioxidant activity reported for Aspergillus flavus was determined from a fungal extract and not from purified this compound.[1][2] The IC50 value should be interpreted as the collective antioxidant effect of all components within the extract. Further studies on purified this compound are necessary to determine its intrinsic antioxidant capacity.

Experimental Methodologies

The following sections detail the standardized protocols for the antioxidant assays cited in this guide. These methodologies are crucial for the reproducibility and validation of the presented data.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant capacity of a compound. The principle of the assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Procedure:

  • A stock solution of DPPH is prepared in a suitable solvent, such as methanol or ethanol.

  • The test compound (e.g., this compound extract, Trolox, Vitamin C) is prepared in a series of concentrations.

  • A fixed volume of the DPPH solution is added to each concentration of the test compound.

  • The reaction mixture is incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • The absorbance of the solution is measured at a wavelength of approximately 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely used method to assess antioxidant activity. It measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The decolorization of the blue-green ABTS•+ solution upon addition of an antioxidant is proportional to its concentration.

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Different concentrations of the test compound are prepared.

  • A small volume of the test compound is mixed with a larger volume of the diluted ABTS•+ solution.

  • The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of inhibition of absorbance is calculated, and the IC50 value is determined similarly to the DPPH assay.

Visualizing Antioxidant Assay Workflow and Cellular Pathways

To further elucidate the experimental process and the biological context of antioxidant action, the following diagrams are provided.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Sample_Preparation Sample/Standard Preparation Mixing Mixing Sample_Preparation->Mixing Radical_Solution Radical Solution (DPPH or ABTS•+) Radical_Solution->Mixing Incubation Incubation (Dark, Room Temp) Mixing->Incubation Spectrophotometry Spectrophotometric Reading Incubation->Spectrophotometry Data_Analysis IC50 Calculation Spectrophotometry->Data_Analysis

General workflow of in vitro antioxidant capacity assays.

Nrf2_ARE_Pathway cluster_nucleus Nuclear Translocation Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1 Keap1 Oxidative_Stress->Keap1 This compound This compound (Potential Activator) This compound->Keap1 ? Nrf2 Nrf2 Keap1->Nrf2 Binding Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Dissociation & Translocation Proteasome Proteasomal Degradation Ub->Proteasome Nucleus Nucleus ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Expression Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Nrf2_n->ARE Binding

The Nrf2-ARE signaling pathway, a key cellular defense mechanism against oxidative stress.

Conclusion

The available data indicates that an extract of Aspergillus flavus, the fungus that produces this compound, exhibits potent antioxidant activity in the DPPH assay, with an IC50 value of 5 µg/mL.[1][2] This positions it as a promising candidate for further investigation. However, it is imperative to conduct future studies on purified this compound to ascertain its specific contribution to this antioxidant capacity and to evaluate its performance in a broader range of antioxidant assays, including ABTS and ORAC. A comprehensive understanding of its antioxidant profile will be essential for its potential development as a therapeutic agent.

References

Safety Operating Guide

Safe Disposal of Asperflavin: A Precautionary Approach for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. For Asperflavin, a mycotoxin produced by species of Aspergillus, a cautious approach to disposal is necessary due to the lack of comprehensive public safety data. This guide provides a procedural framework for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely.

Chemical and Physical Properties of this compound

Understanding the basic properties of a compound is the first step in safe handling and disposal. Below is a summary of the known physicochemical properties of this compound.

PropertyValueSource
Molecular FormulaC16H16O5[1][2]
Molecular Weight288.29 g/mol [1][2]
AppearanceYellow pigment, Greenish amorphous powder[3][4]
Monoisotopic Mass288.09977361 Da[1][2]

General Handling and Personal Protective Equipment (PPE)

Before disposal, proper handling during routine laboratory use is essential to minimize exposure and contamination. When working with this compound, it is crucial to adhere to standard laboratory safety protocols for handling potentially hazardous chemicals.

Recommended PPE:

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.[5][6]

  • Lab Coat: A lab coat or other protective clothing should be worn.

  • Respiratory Protection: If there is a risk of aerosolization or if working with the powder outside of a contained environment, a NIOSH-approved respirator may be necessary.[7]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8]

This compound Disposal Protocol: A Step-by-Step Guide

In the absence of specific guidelines, this compound waste should be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste.[8][9]

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.

    • Ensure the container is kept closed when not in use.

  • Storage of Waste:

    • Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.[10]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste stream as per your institution's requirements.

Spill Management

In the event of a spill, the following general procedure should be followed:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the appropriate personal protective equipment.

  • Contain the Spill:

    • For solid spills, carefully sweep or wipe up the material to avoid creating dust.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or commercial spill absorbents).

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area with an appropriate cleaning agent.

  • Dispose of Spill Debris: All materials used for spill cleanup should be placed in the designated hazardous waste container for this compound.

  • Report the Spill: Report the incident to your supervisor and EHS department as required by your institution's policies.

Asperflavin_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Procedure start Start: this compound Use ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood generate_waste Generate this compound Waste (Solid or Liquid) fume_hood->generate_waste segregate Segregate Waste (Solid vs. Liquid) generate_waste->segregate label_container Label Hazardous Waste Container segregate->label_container store_waste Store in Secondary Containment label_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: General workflow for the safe handling and disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.